molecular formula C12H16O2 B3106158 (3-(Benzyloxy)cyclobutyl)methanol CAS No. 156865-32-6

(3-(Benzyloxy)cyclobutyl)methanol

Cat. No.: B3106158
CAS No.: 156865-32-6
M. Wt: 192.25 g/mol
InChI Key: GUMINBOCIUCMJL-UHFFFAOYSA-N
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Description

(3-(Benzyloxy)cyclobutyl)methanol is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-(Benzyloxy)cyclobutyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Benzyloxy)cyclobutyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-phenylmethoxycyclobutyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H16O2/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMINBOCIUCMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OCC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501276479
Record name cis-3-(Phenylmethoxy)cyclobutanemethanol
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Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141352-64-9, 156865-32-6
Record name cis-3-(Phenylmethoxy)cyclobutanemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(benzyloxy)cyclobutyl]methanol
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Foundational & Exploratory

(3-(Benzyloxy)cyclobutyl)methanol chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (3-(Benzyloxy)cyclobutyl)methanol for Advanced Drug Discovery

Executive Summary

(3-(Benzyloxy)cyclobutyl)methanol is a bifunctional organic building block of increasing importance in medicinal chemistry. Its unique combination of a conformationally constrained cyclobutane core and a versatile benzyloxy-protected alcohol offers a powerful tool for drug designers. The cyclobutane moiety serves as a bioisosteric replacement for more flexible alkyl chains or other ring systems, often leading to improved metabolic stability and binding affinity. This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol with detailed mechanistic insights, applications in contemporary drug discovery, and essential safety and handling information for laboratory professionals.

Physicochemical and Structural Properties

A fundamental understanding of the physicochemical properties of (3-(Benzyloxy)cyclobutyl)methanol is critical for its effective use in synthetic chemistry and for predicting its behavior in biological systems.

Core Data

The key properties are summarized in the table below. The molecule's structure combines a polar alcohol group with a largely nonpolar benzyloxycyclobutyl scaffold, resulting in its characteristic solubility and chromatographic behavior.

PropertyValueData Source(s)
Molecular Formula C₁₂H₁₆O₂[1]
Molecular Weight 192.24 g/mol [1]
CAS Number 128041-57-6 (trans-isomer)[2]
Appearance Not specified; expected to be a liquid or low-melting solid.General chemical knowledge
Predicted XlogP 1.7[1]
InChI Key GUMINBOCIUCMJL-UHFFFAOYSA-N[1]
Storage Store in a cool, inert atmosphere.[3]
Structural Analysis

The (3-(Benzyloxy)cyclobutyl)methanol molecule contains a primary alcohol and a benzyl ether attached to a four-membered ring. This structure is achiral unless other substituents are present, but the relative stereochemistry of the two substituents (cis or trans) is a key feature. The trans isomer is commonly cited. The puckered nature of the cyclobutane ring restricts the rotational freedom of the substituents compared to an acyclic analogue, a feature that can be exploited to lock in a bioactive conformation.

Caption: 2D structure of (3-(Benzyloxy)cyclobutyl)methanol.

Synthesis Protocol: A Field-Proven Approach

The synthesis of (3-(Benzyloxy)cyclobutyl)methanol can be achieved via several routes. A common and reliable method involves the selective monobenzylation of a precursor diol. This protocol details this critical transformation, emphasizing the rationale behind each step.

Synthetic Workflow Overview

The overall strategy begins with the reduction of a commercially available cyclobutane derivative to a diol, followed by selective protection to yield the target molecule.

G A 3-Hydroxycyclobutanone B Reduction (e.g., NaBH₄) A->B Methanol, 0 °C C cis/trans-Cyclobutane-1,3-diol B->C D Selective Monobenzylation C->D 1. NaH, THF 2. Benzyl Bromide E (3-(Benzyloxy)cyclobutyl)methanol (and other products) D->E F Chromatographic Purification E->F G Pure Target Compound F->G

Caption: Workflow for the synthesis of (3-(Benzyloxy)cyclobutyl)methanol.

Detailed Protocol: Selective Monobenzylation of Cyclobutane-1,3-diol

Expertise & Experience: This protocol leverages the Williamson ether synthesis. The choice of sodium hydride (NaH), a non-nucleophilic base, is critical. It deprotonates the alcohol to form a sodium alkoxide, which is a much stronger nucleophile than the starting alcohol, thereby facilitating the subsequent Sₙ2 reaction with benzyl bromide. Using approximately one equivalent of base favors the mono-alkylation product over the di-benzylated byproduct.

Materials:

  • Cyclobutane-1,3-diol (1.0 eq)

  • Sodium hydride, 60% dispersion in mineral oil (1.05 eq)

  • Benzyl bromide (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add cyclobutane-1,3-diol to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous THF to dissolve the diol completely. Cool the solution to 0 °C in an ice-water bath.

  • Deprotonation: Carefully add the sodium hydride portion-wise to the stirred solution. Causality Note: This step is exothermic and produces hydrogen gas; slow addition at 0°C is a critical safety and control measure. The reaction is allowed to stir for 30-60 minutes to ensure complete formation of the mono-alkoxide.

  • Alkylation: Add benzyl bromide dropwise via syringe. The reaction mixture is then allowed to warm slowly to room temperature and stirred overnight (12-18 hours).

  • Quenching (Trustworthiness): The reaction is carefully quenched at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl. This self-validating step safely neutralizes any unreacted sodium hydride.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine to remove inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified using flash column chromatography on silica gel. An elution gradient (e.g., 10% to 40% ethyl acetate in hexanes) will separate the desired monobenzylated product from unreacted diol, the dibenzylated byproduct, and other impurities.

Applications in Drug Development

The (3-(Benzyloxy)cyclobutyl)methanol scaffold is a "privileged" structure in medicinal chemistry, particularly for kinase inhibitors and other targeted therapies.

  • Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic oxidation than linear alkyl chains. In one instance, metabolic identification (MetID) studies of a drug candidate revealed oxidation of a cyclobutyl group to a cyclobutanol; this vulnerability was addressed by modifying the scaffold, demonstrating the importance of understanding cyclobutane metabolism[4].

  • Scaffold Rigidity: The constrained nature of the ring orients the methanol and benzyloxy substituents in a well-defined spatial arrangement, reducing the entropic penalty upon binding to a protein target.

  • Vector for Synthesis: The primary alcohol serves as a key functional handle for further elaboration, allowing for the attachment of pharmacophores or solubilizing groups. The benzyl ether acts as a robust protecting group that can be removed under standard hydrogenolysis conditions late in a synthetic sequence[5].

G cluster_0 Drug Candidate Incorporating Scaffold cluster_1 Target Protein Active Site Cyclobutyl_Core Cyclobutyl Core (Positions vectors in 3D space) Hydrophobic_Pocket Hydrophobic Pocket Cyclobutyl_Core->Hydrophobic_Pocket Shape Complementarity Methanol_Handle Methanol-derived Linker (Connects to Pharmacophore) H_Bond_Region H-Bond Acceptor/Donor Region Methanol_Handle->H_Bond_Region Directed Interaction Benzyloxy_Handle Benzyloxy-derived Group (Fine-tunes solubility/potency)

Caption: Conceptual binding model for a drug derived from the scaffold.

Safety, Handling, and Spectral Data

Laboratory Safety

As with all laboratory chemicals, (3-(Benzyloxy)cyclobutyl)methanol and its precursors should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[6]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[6][7] Avoid contact with skin and eyes.[8]

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.[6]

    • Eye Contact: Rinse with pure water for at least 15 minutes.[6]

    • Inhalation: Move the person to fresh air.[6][7]

    • Ingestion: Rinse mouth and seek medical attention.[6][7]

Spectral Characterization

While a comprehensive public database of spectra for this specific compound is not available from the search results, a chemist can predict the key signals for structural verification.

  • ¹H NMR: Expected signals would include: multiplets for the cyclobutyl protons, a singlet for the benzylic CH₂ protons (~4.5 ppm), aromatic protons of the phenyl group (~7.3 ppm), and a signal for the CH₂OH group. The integration of these signals would correspond to the number of protons in each environment.

  • ¹³C NMR: Expected signals would include: aliphatic carbons of the cyclobutane ring, the benzylic CH₂ carbon (~70 ppm), the CH₂OH carbon (~65 ppm), and distinct signals for the aromatic carbons.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and molecular formula, C₁₂H₁₆O₂. Predicted adducts include [M+H]⁺ at m/z 193.12232 and [M+Na]⁺ at m/z 215.10426.[1]

References

  • PubChemLite. [3-(benzyloxy)cyclobutyl]methanol (C12H16O2). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Methanol Safety Data Sheet. (2019). [Link]

  • Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]

  • The Royal Society of Chemistry. Contents. [Link]

  • AERU - University of Hertfordshire. (benzyloxy)methanol. [Link]

  • AIR Unimi. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • Google Patents. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.
  • Organic Syntheses Procedure. 3-benzyloxy-2-methyl propanoate. [Link]

  • Hypha Discovery. (2025). Small but mighty: the impact of tertiary alcohols in drug design. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of (3-(Benzyloxy)cyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the synthesis of (3-(Benzyloxy)cyclobutyl)methanol, a valuable building block in medicinal chemistry. The cyclobutane motif is a key structural component in various biologically active compounds, offering a rigid scaffold that can influence molecular conformation and physicochemical properties. This document outlines a reliable and efficient three-step synthetic pathway, starting from the commercially available 3-oxocyclobutane-1-carboxylic acid. Each step is detailed with mechanistic insights, procedural steps, and key data to ensure reproducibility and understanding.

Strategic Approach: Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, (3-(Benzyloxy)cyclobutyl)methanol, reveals a straightforward and efficient synthetic strategy. The primary alcohol can be derived from the reduction of a carboxylic acid. The benzyl ether can be installed via a standard protection of a secondary alcohol. This leads to a key difunctional cyclobutane precursor, 3-hydroxycyclobutane-1-carboxylic acid, which itself is accessible from the reduction of a keto-acid. This multi-step approach leverages common, high-yielding transformations in organic chemistry.

G Target (3-(Benzyloxy)cyclobutyl)methanol Intermediate1 3-(Benzyloxy)cyclobutane-1-carboxylic acid Target->Intermediate1 C.A. Reduction (e.g., LiAlH4, BH3) Intermediate2 3-Hydroxycyclobutane-1-carboxylic acid Intermediate1->Intermediate2 Williamson Ether Synthesis (BnBr, Base) StartingMaterial 3-Oxocyclobutane-1-carboxylic acid (Commercially Available) Intermediate2->StartingMaterial Ketone Reduction (e.g., NaBH4)

Caption: Retrosynthetic pathway for (3-(Benzyloxy)cyclobutyl)methanol.

The Synthetic Pathway: A Step-by-Step Elucidation

The chosen forward synthesis is a robust three-step sequence designed for efficiency and scalability, starting from 3-oxocyclobutane-1-carboxylic acid.

G cluster_0 Step 1: Ketone Reduction cluster_1 Step 2: Benzyl Protection cluster_2 Step 3: Carboxylic Acid Reduction Start 3-Oxocyclobutane- 1-carboxylic acid Step1_Product 3-Hydroxycyclobutane- 1-carboxylic acid Start->Step1_Product NaBH4, H2O Step2_Product 3-(Benzyloxy)cyclobutane- 1-carboxylic acid Step1_Product->Step2_Product BnBr, NaH, DMF Final_Product (3-(Benzyloxy)cyclobutyl)methanol Step2_Product->Final_Product 1. BH3·THF 2. H2O Workup

Technical Monograph: [3-(Benzyloxy)cyclobutyl]methanol

[1]

Nomenclature and Structural Identity

The compound [3-(benzyloxy)cyclobutyl]methanol represents a critical scaffold in medicinal chemistry, serving as a conformationally restricted linker that bridges the gap between flexible alkyl chains and rigid aromatic systems.

IUPAC Designation
  • Preferred IUPAC Name: [3-(Benzyloxy)cyclobutyl]methanol[1]

  • Systematic Name: (3-Phenylmethoxycyclobutyl)methanol[1][2]

  • CAS Registry Number: 20061-24-9 (Generic), 128041-57-6 (Trans-isomer), 172324-65-1 (Related isomer references).[1]

Stereochemical Configuration

The 1,3-disubstitution pattern on the cyclobutane ring generates two achiral diastereomers due to the plane of symmetry passing through C2 and C4. Distinguishing between these isomers is paramount for structure-activity relationship (SAR) studies.[1]

  • Cis-Isomer: The hydroxymethyl (

    
    ) and benzyloxy (
    
    
    ) groups reside on the same face of the puckered cyclobutane ring.[1]
  • Trans-Isomer: The substituents reside on opposite faces.[1]

Stereochemistrycluster_0Stereochemical DivergenceNode11,3-Disubstituted Cyclobutane(Achiral Scaffold)Node2Cis-Isomer(Z-Configuration)Substituents on same faceNode1->Node2Syn-facialNode3Trans-Isomer(E-Configuration)Substituents on opposite facesNode1->Node3Anti-facial

Figure 1. Stereochemical relationship of 1,3-disubstituted cyclobutanes.

Synthetic Pathways and Protocols

While direct functionalization of cyclobutanes is challenging due to ring strain, the most robust synthetic route utilizes 3-oxocyclobutanecarboxylic acid as a starting material. This "Ester-Intermediate" pathway allows for the chromatographic separation of isomers before the final reduction, ensuring high stereochemical purity.

The "Ester-Intermediate" Route (Recommended)[1]

This protocol prioritizes the separation of cis/trans isomers at the ester stage (Step 3), where silica gel chromatography is most effective.

Step 1: Reduction of the Ketone

Precursor: 3-Oxocyclobutanecarboxylic acid.[1][3] Reagent: Sodium Borohydride (

1Mechanism:
  • Note: This step produces a mixture of cis and trans hydroxy acids.

Step 2: Esterification

Reagents: Methanol (



1Objective:Product:1
Step 3: O-Alkylation (Benzylation)

Reagents: Benzyl Bromide (


1Protocol:
  • Suspend

    
     (1.2 eq) in dry THF at 0°C under Argon.
    
  • Add Methyl 3-hydroxycyclobutanecarboxylate dropwise.[1] Stir for 30 min.

  • Add

    
     (1.1 eq) and TBAI (0.05 eq).[1]
    
  • Warm to RT and stir for 12h. Critical Checkpoint: This step yields Methyl 3-(benzyloxy)cyclobutanecarboxylate .[1] Purification: Flash column chromatography (Hexanes/EtOAc) is mandatory here to separate the cis and trans isomers.

Step 4: Global Reduction

Reagent: Lithium Aluminum Hydride (

14Protocol:
  • Dissolve the pure ester isomer in anhydrous Ether or THF at 0°C.

  • Add

    
     (1.0 eq) carefully.[1]
    
  • The ester is reduced to the primary alcohol. Final Product: [3-(Benzyloxy)cyclobutyl]methanol.[1][2]

SynthesisStartStart: 3-Oxocyclobutanecarboxylic AcidStep1Step 1: Ketone Reduction(NaBH4, MeOH)Yields: 3-Hydroxy AcidStart->Step1Step2Step 2: Esterification(MeOH, H+)Yields: Methyl 3-hydroxycyclobutanecarboxylateStep1->Step2Step3Step 3: Benzylation(BnBr, NaH, THF)Yields: Methyl 3-(benzyloxy)cyclobutanecarboxylateStep2->Step3SeparationCRITICAL STEP: Isomer Separation(Silica Chromatography)Step3->SeparationCisEsterCis-Ester IsomerSeparation->CisEsterFraction ATransEsterTrans-Ester IsomerSeparation->TransEsterFraction BFinalRedStep 4: Ester Reduction(LiAlH4, THF)CisEster->FinalRedTransEster->FinalRedProductFinal Product:[3-(Benzyloxy)cyclobutyl]methanolFinalRed->Product

Figure 2. Step-wise synthetic workflow emphasizing the critical isomer separation stage.

Analytical Characterization

Validating the identity of [3-(benzyloxy)cyclobutyl]methanol requires precise interpretation of NMR spectroscopy, particularly to distinguish stereoisomers.[1]

Proton NMR ( NMR) Expectations
  • Aromatic Region: Multiplet at 7.30–7.40 ppm (5H, Phenyl group).

  • Benzylic Protons: Singlet (or AB quartet) at ~4.45 ppm (2H,

    
    ).[1]
    
  • Cyclobutane Ring:

    • The C3 methine proton (

      
      ) typically appears between 3.8–4.2 ppm.[1]
      
    • Diagnostic Signal: In the cis isomer, the C3 proton is often deshielded relative to the trans isomer due to the proximity of the hydroxymethyl group (gamma-gauche effect).

  • Hydroxymethyl Group: Doublet at ~3.6 ppm (

    
    ).[1]
    
Mass Spectrometry[5]
  • Ionization: ESI+

  • Molecular Ion:

    
    [1][2]
    
  • Fragmentation: Common loss of the benzyl group (

    
    ) or water (
    
    
    ).[1]
Data Summary Table
ParameterValue / Characteristic
Formula

MW 192.25 g/mol
Physical State Colorless viscous oil
Solubility Soluble in DCM, THF, MeOH; Slightly soluble in water
TLC (Silica)

(30% EtOAc in Hexanes)

Applications in Drug Discovery

Bioisosterism and Linker Design

The cyclobutane ring in [3-(benzyloxy)cyclobutyl]methanol acts as a bioisostere for phenyl rings or alkyl chains.[1]

  • Vector Control: Unlike flexible propyl chains, the cyclobutane ring locks the pharmacophores (the alcohol and the benzyloxy ether) into a specific vector.

  • Metabolic Stability: Cyclobutanes are generally more metabolically stable than linear alkyl chains, which are prone to rapid oxidation.

Fragment-Based Drug Discovery (FBDD)

This molecule serves as a "3D-fragment."[1] In modern drug design, there is a push to move away from flat, aromatic-heavy molecules (which often have poor solubility) toward scaffolds with more


1

References

  • PubChem. (n.d.).[1] [3-(Benzyloxy)cyclobutyl]methanol Compound Summary. National Center for Biotechnology Information.[1] Retrieved March 5, 2026, from [Link]

  • Organic Syntheses. (n.d.). General Procedures for Cyclobutane Derivatives. Organic Syntheses, Coll. Vol. 10. Retrieved March 5, 2026, from [Link]

  • Sciforum. (2005).[1] Synthesis of cis- and trans- 3,14-dihydroxy-N-(3'-hydroxycyclobutylmethyl) morphinan. Retrieved March 5, 2026, from [Link]

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance metabolic stability, improve potency, and provide novel intellectual property. This guide provides an in-depth technical overview of (3-(Benzyloxy)cyclobutyl)methanol, a key synthetic building block, and its elaboration into a therapeutically important class of compounds: carbocyclic nucleoside analogs. We will explore the strategic synthesis of the cyclobutane core, its functionalization into antiviral agents, the underlying mechanism of action, and detailed experimental protocols for researchers in drug discovery and development.

Introduction: The Value of Strain in Drug Design

In the vast chemical space available to medicinal chemists, four-membered carbocycles are relatively under-explored. However, the cyclobutane motif offers distinct advantages over more common cyclic systems or linear alkyl chains.[1][2] Its puckered conformation provides a fixed three-dimensional arrangement for appended pharmacophoric groups, reducing the entropic penalty upon binding to a biological target.[3][4] This conformational restriction can lock a molecule into its bioactive conformation, leading to enhanced potency and selectivity.[1][3] Furthermore, replacing a metabolically vulnerable fragment with a cyclobutane ring can improve a drug candidate's pharmacokinetic profile.[4]

One of the most successful applications of the cyclobutane scaffold is in the creation of carbocyclic nucleoside analogs. In these molecules, the cyclobutane ring replaces the furanose sugar of natural nucleosides.[5] This substitution prevents glycosidic bond cleavage by phosphorylases, a common metabolic pathway that deactivates many nucleoside-based drugs.[5] (3-(Benzyloxy)cyclobutyl)methanol serves as a pivotal intermediate in this context, providing the core cyclobutane structure with protected hydroxyl functionality, ready for the stereocontrolled introduction of a nucleobase.

Synthesis of the Core Building Block: A Strategic Approach

The synthesis of the key precursor, 3-(benzyloxy)cyclobutanone, is a multi-step process that requires careful control to establish the desired substitution pattern. A robust and frequently cited method involves a [2+2] cycloaddition reaction.[4][6]

Logical Workflow for Precursor Synthesis

The overall strategy is to first construct the cyclobutane ring with the necessary oxygen functionality, then reduce the ketone to an alcohol, which can be further functionalized. The benzyl ether serves as a stable protecting group for the hydroxyl moiety throughout the initial synthetic sequence.

G A Benzyl Vinyl Ether + Dichloroketene (in situ) B [2+2] Cycloaddition A->B C 2,2-Dichloro-3- (benzyloxy)cyclobutanone B->C D Reductive Dechlorination (Zn, Acetic Acid) C->D E 3-(Benzyloxy)cyclobutanone (Key Intermediate) D->E F Reduction (e.g., NaBH₄) E->F G (cis)-3-(Benzyloxy)cyclobutanol F->G H Stereochemical Inversion (Mitsunobu Reaction) G->H I (trans)-3-(Benzyloxy)cyclobutanol (Topic Precursor) H->I

Caption: Synthetic workflow for the target precursor.

Experimental Protocol 1: Synthesis of 3-(Benzyloxy)cyclobutanone

This protocol details the synthesis of the key ketone intermediate from benzyl vinyl ether.[1][6]

Step 1: [2+2] Cycloaddition

  • In a three-necked, round-bottom flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer, add activated zinc (1.5 eq) to anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of trichloroacetyl chloride (1.2 eq) in anhydrous diethyl ether dropwise to the zinc suspension. This in situ generates dichloroketene.

  • Following the initial exotherm, add a solution of benzyl vinyl ether (1.0 eq) in diethyl ether dropwise over 1 hour.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure. The crude 2,2-dichloro-3-(benzyloxy)cyclobutanone is used directly in the next step.

    • Causality: The [2+2] cycloaddition between an electron-rich alkene (benzyl vinyl ether) and an electron-poor ketene (dichloroketene) is a powerful method for forming four-membered rings. Zinc is used to dehalogenate the trichloroacetyl chloride to form the reactive ketene species.

Step 2: Reductive Dechlorination

  • Dissolve the crude dichlorocyclobutanone from the previous step in glacial acetic acid.

  • To the stirred solution, add activated zinc dust (3.0 eq) portion-wise, using an ice bath to maintain the temperature below 40 °C.

  • Stir the mixture at room temperature for 6 hours.

  • Filter the reaction mixture and neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 3-(benzyloxy)cyclobutanone.

    • Causality: Zinc metal in acetic acid is a classic and effective reagent system for the reduction of α-haloketones, selectively removing the chlorine atoms without affecting the ketone or the benzyl ether.

Elaboration into Carbocyclic Nucleoside Analogs

With the key 3-(benzyloxy)cyclobutanone in hand, the next stage involves its conversion into a final, biologically active nucleoside analog. This process requires precise stereochemical control, as the relative orientation of the substituents on the cyclobutane ring is critical for antiviral activity. The synthesis of a cyclobutyl 5-fluorocytosine analog is presented as a representative example.[7]

Logical Workflow for Nucleoside Analog Synthesis

G cluster_0 Precursor Preparation cluster_1 Nucleobase Coupling & Final Steps A 3-(Benzyloxy)cyclobutanone B Reduction (L-Selectride) A->B C cis-(3-Benzyloxymethyl)cyclobutanol B->C D Mitsunobu Reaction (p-Nitrobenzoic acid, DEAD, PPh₃) C->D E trans-Cyclobutanol (Inverted Stereocenter) D->E F Mitsunobu Coupling (N³-Benzoyl-5-fluorouracil) E->F G Protected Nucleoside Analog F->G H Deprotection G->H I 5-Fluorouracil Analog H->I J Conversion to Cytosine I->J K Final Product: 5-Fluorocytosine Analog J->K

Caption: From ketone precursor to final nucleoside analog.

Experimental Protocol 2: Synthesis of a Cyclobutyl 5-Fluorocytosine Analog

This multi-step protocol highlights key transformations in medicinal chemistry, including stereochemical inversion and nucleobase coupling.

Step 1: Stereoselective Reduction

  • Dissolve 3-(benzyloxy)cyclobutanone (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under a nitrogen atmosphere.

  • Add L-Selectride® (1.1 eq, 1.0 M solution in THF) dropwise.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of water, followed by 3M NaOH and 30% H₂O₂.

  • Extract the mixture with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield cis-(3-benzyloxymethyl)cyclobutanol.

    • Causality: L-Selectride is a sterically hindered reducing agent that approaches the ketone from the less hindered face, resulting in the stereoselective formation of the cis-alcohol.

Step 2: Stereochemical Inversion via Mitsunobu Reaction

  • To a solution of cis-(3-benzyloxymethyl)cyclobutanol (1.0 eq), 4-nitrobenzoic acid (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.[8][9][10]

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Concentrate the reaction mixture and purify by column chromatography to isolate the intermediate trans-nitrobenzoate ester.

  • Hydrolyze the ester using a base (e.g., K₂CO₃ in methanol/water) to yield trans-(3-benzyloxymethyl)cyclobutanol.

    • Causality: The Mitsunobu reaction is a classic method for inverting the stereochemistry of a secondary alcohol.[11][12] The alcohol is activated by triphenylphosphine and DEAD, forming a good leaving group which is then displaced by the carboxylate nucleophile in an Sₙ2 reaction, resulting in complete inversion of configuration.[8]

Step 3: Mitsunobu Coupling with Nucleobase

  • Following the procedure in Step 2, react trans-(3-benzyloxymethyl)cyclobutanol (1.0 eq) with N³-benzoyl-5-fluorouracil (1.5 eq) under Mitsunobu conditions.[7]

  • After purification, deprotect the resulting coupled product using methanolic ammonia to remove the benzoyl group, yielding the 5-fluorouracil nucleoside analog.

    • Causality: The Mitsunobu reaction is again employed, this time using the nitrogen of the protected uracil as the nucleophile to form the crucial C-N bond, attaching the nucleobase to the cyclobutane scaffold.

Step 4: Conversion to 5-Fluorocytosine Analog

  • Treat the 5-fluorouracil analog with a triazolating agent (e.g., 1,2,4-triazole, POCl₃, Et₃N).

  • Displace the resulting triazolide intermediate with aqueous ammonia.

  • Purify the product by chromatography to obtain the final cyclobutyl 5-fluorocytosine analog.[7]

    • Causality: This is a standard two-step procedure for converting a uracil or thymine base into a cytosine. The uracil oxygen is first converted into a better leaving group (a triazolide), which is then displaced by ammonia.

Mechanism of Action: From Prodrug to Polymerase Inhibitor

Carbocyclic nucleoside analogs are prodrugs. To exert their antiviral effect, they must be activated within the host cell through a series of phosphorylation steps catalyzed by cellular kinases.[13][14]

Cellular Activation Pathway

G A Cyclobutane Nucleoside Analog (Prodrug) B Cellular Uptake A->B C Nucleoside Kinase (e.g., dCK) B->C ATP D Monophosphate (NMP) C->D E Nucleoside Monophosphate Kinase (NMPK) D->E ATP F Diphosphate (NDP) E->F G Nucleoside Diphosphate Kinase (NDPK) F->G ATP H Triphosphate (NTP) (Active Drug) G->H I Viral DNA Polymerase (or Reverse Transcriptase) H->I J Incorporation into Viral DNA I->J K Chain Termination & Inhibition of Viral Replication J->K

Caption: Bioactivation of a carbocyclic nucleoside analog.

The process begins with the uptake of the nucleoside analog into the cell.[5] Cellular kinases then sequentially add three phosphate groups to the primary alcohol (the -CH₂OH moiety).[3] The first phosphorylation, to the monophosphate, is often the rate-limiting step.[2] The resulting triphosphate is the active form of the drug.[13] This active triphosphate mimics the natural deoxynucleoside triphosphates (dNTPs) and acts as a competitive inhibitor of viral DNA polymerases or reverse transcriptases.[15] Upon incorporation into the growing viral DNA chain, it can act as a chain terminator, halting further elongation and thus preventing viral replication.[16] Some cyclobutane analogs like Lobucavir are considered "non-obligate" chain terminators, where their incorporation causes a conformational change that blocks the polymerase activity downstream.[16]

Data Presentation: Biological Activity of Related Compounds

The utility of the cyclobutane scaffold extends beyond antiviral applications. Derivatives have shown promise in various therapeutic areas. The following table summarizes representative biological activity data for compounds containing a cyclobutane core, demonstrating the broad potential of this structural motif.

Compound ClassTarget/AssayActivityReference
Piperidine-derived AlkaloidsAnti-platelet Aggregation (Collagen-induced)IC₅₀ = 21.5 µM (Piplartine)[2]
Pyrrolidinamide DimersCytotoxicity (P-388, HT-29, A549 cell lines)IC₅₀ < 4 µg/mL[2][4]
Dicyclobutane IsomersAnticancer (T-24, HeLa, BEL-7402 cell lines)IC₅₀ = 6.2 - 8.9 µM[17]
Pyrazole Amide Nucleoside AnalogAnti-HIV-1 ActivityEC₅₀ = 24 µM[5]
αvβ3 AntagonistsCell Adhesion AssayIC₅₀ < 1 µM[18]

Conclusion and Future Perspectives

(3-(Benzyloxy)cyclobutyl)methanol and its derivatives represent a compelling case study in modern drug discovery. They demonstrate how a structurally unique and synthetically accessible scaffold can be elaborated into potent therapeutic agents. The principles discussed—conformational constraint, metabolic stability, and prodrug activation—are central tenets of medicinal chemistry. The detailed synthetic protocols provided herein offer a practical roadmap for researchers aiming to explore this chemical space.

Future work in this area will likely focus on expanding the diversity of nucleobases attached to the cyclobutane core, exploring different substitution patterns on the ring to fine-tune biological activity and pharmacokinetic properties, and applying this scaffold to new biological targets beyond viral polymerases. As synthetic methodologies continue to advance, the strategic use of strained ring systems like cyclobutane is poised to deliver the next generation of innovative medicines.

References

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  • Google Patents. (2020). CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone.
  • Van Rompay, A. R., Johansson, M., & Karlsson, A. (2000). Phosphorylation of nucleosides and nucleoside analogs by mammalian nucleoside monophosphate kinases. Pharmacology & Therapeutics, 87(2-3), 189-198.
  • Van Rompay, A. R., Johansson, M., & Karlsson, A. (2000).
  • Hoggard, P. G., & Back, D. J. (2001). Phosphorylation of Nucleoside Analog Antiretrovirals: A Review for Clinicians. Scilit.
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  • Harris, B. E., Manning, B. W., Federle, T. W., & Diasio, R. B. (1986). Conversion of 5-fluorocytosine to 5-fluorouracil by human intestinal microflora. PubMed.
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  • BC Cancer. (2024).
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An In-depth Technical Guide to the Potential Biological Activity of (3-(Benzyloxy)cyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Untapped Potential of a Unique Cyclobutane Scaffold

The Strategic Advantage of the Cyclobutane Core

The cyclobutane ring is not merely a passive spacer. Its puckered conformation and the distinct spatial orientation of its substituents can profoundly influence a molecule's interaction with its biological target.[2][5] Unlike more flexible aliphatic chains or larger cycloalkanes, the cyclobutane scaffold can reduce the entropic penalty upon binding to a protein, potentially leading to higher affinity. Furthermore, this rigid structure can be exploited to orient key pharmacophoric groups in a precise manner, enhancing selectivity for the desired target and minimizing off-target effects.[2][5]

Several marketed drugs underscore the successful application of the cyclobutane motif:

  • Carboplatin: An anticancer agent where the cyclobutane-1,1-dicarboxylate ligand reduces the nephrotoxicity associated with its predecessor, cisplatin.[2][6]

  • Boceprevir: A hepatitis C virus (HCV) NS3/4A protease inhibitor, where the cyclobutane group contributes to its high potency.[2][6]

  • Apalutamide: An androgen receptor antagonist for the treatment of prostate cancer, featuring a spirocyclic cyclobutane scaffold.[2]

  • Ivosidenib: A first-in-class IDH1 inhibitor for the treatment of certain cancers, where a difluorocyclobutyl group enhances metabolic stability.[2]

These examples validate the cyclobutane ring as a privileged scaffold in medicinal chemistry, capable of imparting desirable drug-like properties.

Deconstructing (3-(Benzyloxy)cyclobutyl)methanol: A Hypothesis-Driven Analysis

The structure of (3-(Benzyloxy)cyclobutyl)methanol presents two key functional groups appended to the central cyclobutane core: a benzyloxy moiety and a primary alcohol (methanol). Each of these components, in concert with the rigid scaffold, can be hypothesized to contribute to a range of biological activities.

The Benzyloxy Substituent: A Versatile Pharmacophore

The benzyloxy group, while often employed as a protecting group in organic synthesis, is also a feature in numerous biologically active molecules.[7] Its presence can influence a molecule's properties in several ways:

  • Lipophilicity and Membrane Permeability: The phenyl ring of the benzyloxy group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and potentially the blood-brain barrier.

  • Aromatic Interactions: The aromatic ring can engage in π-π stacking, cation-π, and hydrophobic interactions with biological targets such as enzymes and receptors.

  • Metabolic Stability: The ether linkage in the benzyloxy group is generally more stable to metabolic degradation than, for example, an ester linkage.

Derivatives containing a benzyloxy group have been investigated for a variety of therapeutic applications, including as multi-target agents for Parkinson's disease, exhibiting antioxidant and anti-neuroinflammatory properties.[8]

The Hydroxymethyl Group: A Key Interaction Point

The primary alcohol (hydroxymethyl group) is a versatile functional group that can participate in key interactions with biological targets:

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions that can anchor the molecule in the binding site of a protein.

  • Prodrug Potential: The alcohol functionality can be esterified or otherwise modified to create prodrugs with improved solubility or pharmacokinetic properties.

  • Point of Attachment: The hydroxymethyl group provides a convenient handle for further chemical modification and the exploration of structure-activity relationships (SAR).

Proposed Biological Activities and Experimental Validation

Based on the structural features of (3-(Benzyloxy)cyclobutyl)methanol and the known activities of related compounds, we propose several avenues for biological investigation.

Potential Therapeutic Areas:
  • Anticancer Activity: Given the prevalence of the cyclobutane motif in oncology drugs like carboplatin and the cytotoxic potential of some benzyl alcohol derivatives, (3-(Benzyloxy)cyclobutyl)methanol warrants investigation as an antiproliferative agent.[2][6][9]

  • Antimicrobial and Antifungal Activity: The introduction of a cyclobutane fragment has been shown to improve the antifungal and antibacterial activities of certain heterocyclic compounds.[6] The lipophilic nature of the benzyloxy group may also contribute to the disruption of microbial cell membranes.[10]

  • Anti-inflammatory and Antioxidant Activity: Benzyloxy-containing compounds have demonstrated anti-neuroinflammatory and antioxidant properties.[8] The ability of the molecule to scavenge free radicals or modulate inflammatory pathways should be explored.

Experimental Workflow for Biological Evaluation

The following is a proposed workflow for the initial biological characterization of (3-(Benzyloxy)cyclobutyl)methanol.

G cluster_synthesis Synthesis & Purification cluster_secondary Secondary & Mechanistic Assays synthesis Synthesis of (3-(Benzyloxy)cyclobutyl)methanol purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT, MTS) characterization->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC Assay) characterization->antimicrobial antioxidant Antioxidant Assays (e.g., DPPH, FRAP) characterization->antioxidant target_id Target Identification (if active) cytotoxicity->target_id antimicrobial->target_id antioxidant->target_id moa Mechanism of Action Studies target_id->moa sar Structure-Activity Relationship (SAR) Studies moa->sar

Sources

Methodological & Application

Synthesis of (3-(Benzyloxy)cyclobutyl)methanol from Cyclobutanone: A Detailed Guide and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and technically detailed guide for the multi-step synthesis of (3-(Benzyloxy)cyclobutyl)methanol, a valuable building block in medicinal chemistry, starting from commercially available cyclobutanone. The synthetic strategy is designed for robustness and scalability, prioritizing well-established, high-yielding reactions. The chosen three-step pathway involves: (1) a [2+2] cycloaddition and subsequent dechlorination to furnish the key intermediate, 3-(benzyloxy)cyclobutan-1-one; (2) a Wittig olefination to install an exocyclic methylene group; and (3) a regioselective hydroboration-oxidation to yield the target primary alcohol. This document offers in-depth explanations for experimental choices, detailed step-by-step protocols, and visual aids to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction and Synthetic Strategy

Cyclobutane derivatives are prevalent structural motifs in numerous natural products and pharmacologically active compounds. Their inherent ring strain can be harnessed for unique chemical transformations, making them versatile synthetic intermediates. The target molecule, (3-(Benzyloxy)cyclobutyl)methanol, and its precursors are of significant interest; for instance, the related intermediate 3-(benzyloxy)cyclobutanone is a known reactant in the synthesis of inhibitors for the HIV-1 reverse transcriptase enzyme.[][2]

The synthesis of (3-(Benzyloxy)cyclobutyl)methanol from cyclobutanone presents a strategic challenge in introducing two distinct functional groups at the 1- and 3-positions with correct regiochemistry. A direct functionalization of the cyclobutanone ring at the C-3 position is not trivial. Therefore, a more robust strategy is employed, which involves the initial formation of a 3-substituted cyclobutanone intermediate.

Our selected synthetic pathway is outlined below. This approach was chosen for its logical progression and reliance on high-yielding, well-documented chemical transformations.

G cluster_0 Overall Synthetic Workflow A Cyclobutanone D 3-(Benzyloxy)cyclobutan-1-one A->D Step 1: [2+2] Cycloaddition & Dechlorination B Benzyl Vinyl Ether + Trichloroacetyl Chloride C Intermediate Dichloride E 1-(Benzyloxy)-3-methylenecyclobutane D->E Step 2: Wittig Olefination F (3-(Benzyloxy)cyclobutyl)methanol E->F Step 3: Hydroboration-Oxidation

Caption: Overall synthetic workflow from cyclobutanone to the target alcohol.

Experimental Protocols and Mechanistic Discussion

This section provides detailed experimental procedures for each step of the synthesis. The rationale behind the choice of reagents and conditions is discussed to provide a deeper understanding of the process.

Step 1: Synthesis of 3-(Benzyloxy)cyclobutan-1-one

The first critical step is the construction of the 3-benzyloxy substituted cyclobutane ring. This is efficiently achieved via a thermal [2+2] cycloaddition between benzyl vinyl ether and dichloroketene, which is generated in situ from trichloroacetyl chloride.[3] The resulting α,α-dichlorocyclobutanone is then smoothly reduced to the desired ketone.

Causality of Experimental Choices:

  • [2+2] Cycloaddition: This reaction is a powerful method for forming four-membered rings. The use of dichloroketene is advantageous as it is highly reactive and the resulting gem-dichloro group can be selectively removed.[4]

  • In Situ Generation: Dichloroketene is unstable and is therefore generated in the presence of the alkene (benzyl vinyl ether) to ensure it is trapped efficiently. A zinc-copper couple is used to dehalogenate trichloroacetyl chloride.[3]

  • Dechlorination: Zinc dust in acetic acid is a classic and effective reagent system for the selective removal of the α-chloro atoms without affecting the ketone or the benzyl ether.[4][5]

Protocol 1: Synthesis of 3-(Benzyloxy)cyclobutan-1-one (42)

  • To a solution of benzyl vinyl ether (1 equiv.) in anhydrous diethyl ether (Et₂O) at room temperature, add a zinc-copper couple (15 equiv.).

  • Add a solution of trichloroacetyl chloride (2.5 equiv.) in anhydrous Et₂O dropwise over 3 hours. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 12 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated solution of ammonium chloride in methanol.

  • Reflux the mixture for 30 minutes to complete the dechlorination of the intermediate 2,2-dichloro-3-(benzyloxy)cyclobutanone.

  • After cooling, filter the mixture through a pad of Celite® to remove the metal salts, washing the pad with Et₂O.

  • Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-(benzyloxy)cyclobutan-1-one as a clear oil.

Parameter Value
Reactants Benzyl vinyl ether, Trichloroacetyl chloride
Reagents Zinc-copper couple, Zinc dust
Solvent Diethyl ether, Acetic Acid
Temperature Room Temperature to Reflux
Typical Yield 45-55%[3]
Step 2: Wittig Olefination to 1-(Benzyloxy)-3-methylenecyclobutane

The Wittig reaction is a reliable method for converting ketones into alkenes.[6] Here, it is used to transform the ketone functionality of our intermediate into an exocyclic methylene group, which serves as a precursor to the primary alcohol in the final step.

Causality of Experimental Choices:

  • Wittig Reagent: Methyltriphenylphosphonium bromide is a commercially available phosphonium salt that, upon deprotonation, forms the required phosphorus ylide (Ph₃P=CH₂).

  • Base: A strong base such as n-butyllithium (n-BuLi) is required to deprotonate the phosphonium salt and generate the reactive ylide.

  • Solvent & Temperature: Anhydrous THF is the solvent of choice as it is aprotic and effectively solvates the intermediates. The reaction is initiated at a low temperature (0 °C) to control the reactivity of the ylide and n-BuLi.

G cluster_1 Wittig Reaction Mechanism Ylide Ph₃P⁺-CH₂⁻ (Ylide) Betaine Betaine Intermediate (or direct cycloaddition) Ylide->Betaine Ketone R₂C=O (Ketone) Ketone->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane [2+2] Cycloaddition Alkene R₂C=CH₂ (Alkene) Oxaphosphetane->Alkene Retro-[2+2] Cycloelimination TPO Ph₃P=O Oxaphosphetane->TPO

Caption: Simplified mechanism of the Wittig olefination reaction.

Protocol 2: Synthesis of 1-(Benzyloxy)-3-methylenecyclobutane

  • In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), suspend methyltriphenylphosphonium bromide (1.2 equiv.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 equiv., typically 1.6 M in hexanes) dropwise. The mixture will turn a characteristic deep orange or yellow color upon formation of the ylide.

  • Stir the ylide solution at 0 °C for 30 minutes.

  • Add a solution of 3-(benzyloxy)cyclobutan-1-one (1.0 equiv.) in anhydrous THF dropwise to the ylide mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting ketone is consumed.[7]

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure. Caution: The product may be volatile.

  • The crude product can be purified by flash column chromatography on silica gel to yield 1-(benzyloxy)-3-methylenecyclobutane.

Parameter Value
Reactant 3-(Benzyloxy)cyclobutan-1-one
Reagents Methyltriphenylphosphonium bromide, n-BuLi
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Typical Yield 70-85%
Step 3: Hydroboration-Oxidation to (3-(Benzyloxy)cyclobutyl)methanol

The final step converts the exocyclic alkene into the desired primary alcohol. The hydroboration-oxidation reaction is ideal for this transformation as it proceeds with anti-Markovnikov regioselectivity.[8][9] This ensures that the hydroxyl group is added to the terminal carbon of the former double bond.

Causality of Experimental Choices:

  • Regioselectivity: The boron atom of borane (BH₃) adds to the less sterically hindered carbon of the double bond, and the hydrogen adds to the more substituted carbon. Subsequent oxidation replaces the boron atom with a hydroxyl group, resulting in the anti-Markovnikov product.[10][11]

  • Stereochemistry: The reaction proceeds via a syn-addition of the H and OH groups across the double bond.[8]

  • Reagents: A borane-THF complex (BH₃·THF) is a convenient and safe source of borane. The oxidation step is typically performed with basic hydrogen peroxide.

G cluster_2 Hydroboration-Oxidation Mechanism Alkene Alkene Organoborane Trialkylborane Intermediate Alkene->Organoborane Hydroboration (syn-addition) Borane BH₃•THF Borane->Organoborane Alcohol Alcohol Organoborane->Alcohol Oxidation (retention of stereochemistry) Oxidant H₂O₂, NaOH Oxidant->Alcohol

Caption: Key stages of the hydroboration-oxidation reaction.

Protocol 3: Synthesis of (3-(Benzyloxy)cyclobutyl)methanol

  • In a flame-dried flask under an inert atmosphere, dissolve 1-(benzyloxy)-3-methylenecyclobutane (1.0 equiv.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add borane-tetrahydrofuran complex (BH₃·THF, ~0.4 equiv. of a 1.0 M solution in THF) dropwise. The amount is adjusted based on the stoichiometry (3 alkenes per BH₃).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Cool the mixture back to 0 °C. Slowly and carefully add aqueous sodium hydroxide (e.g., 3 M NaOH), followed by the dropwise addition of hydrogen peroxide (H₂O₂, 30% solution). Caution: This addition can be exothermic.

  • Stir the resulting mixture at room temperature for 1-2 hours or until the oxidation is complete (as monitored by TLC or GC-MS).

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate (to quench excess peroxide) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography on silica gel to obtain (3-(Benzyloxy)cyclobutyl)methanol.

Parameter Value
Reactant 1-(Benzyloxy)-3-methylenecyclobutane
Reagents Borane-THF complex, NaOH, H₂O₂
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Typical Yield 80-95%

Conclusion

The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of (3-(Benzyloxy)cyclobutyl)methanol from cyclobutanone. By leveraging a strategic [2+2] cycloaddition, a robust Wittig olefination, and a highly regioselective hydroboration-oxidation, the target molecule can be accessed in good overall yield. The provided protocols and mechanistic insights are intended to equip researchers in the pharmaceutical and chemical sciences with the necessary tools to successfully synthesize this and related valuable cyclobutane building blocks.

References

  • BenchChem. (2025). Application Notes and Protocols: Wittig Olefination in the Synthesis of Cyclobutane Compounds.
  • Google Patents. (2020). CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone.
  • Georganics. (2021).
  • Google Patents. (2013). CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.
  • The Journal of Organic Chemistry. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory.
  • The Journal of Organic Chemistry. (2014).
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stereoselective synthesis of (3-(Benzyloxy)cyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Stereoselective Synthesis of (3-(Benzyloxy)cyclobutyl)methanol

Introduction

The cyclobutane motif is a crucial structural element in pharmaceutical chemistry, valued for its ability to impart unique conformational constraints and metabolic stability to bioactive molecules.[1] (3-(Benzyloxy)cyclobutyl)methanol, in particular, serves as a versatile building block for the synthesis of more complex targets, including antiviral nucleoside analogues where the cyclobutane ring replaces the traditional furanose sugar.[2] However, the construction of stereochemically defined 1,3-disubstituted cyclobutanes presents significant synthetic challenges due to the inherent strain of the four-membered ring.[1]

This application note provides a comprehensive guide to the stereoselective synthesis of both cis- and trans-(3-(Benzyloxy)cyclobutyl)methanol. We will detail a robust and field-proven synthetic pathway, explain the causality behind key experimental choices, and provide step-by-step protocols suitable for implementation in a research or drug development setting.

Overview of Synthetic Strategies

The synthesis of the target molecule hinges on two critical transformations: the formation of the cyclobutane ring and the stereocontrolled installation of the hydroxyl group. Several strategies can be employed, with the most common and reliable approach involving a [2+2] cycloaddition followed by a diastereoselective reduction.

The general workflow is outlined below. The key decision point is the reduction of the cyclobutanone intermediate, where reaction conditions dictate the formation of either the cis or trans diastereomer.

G cluster_0 Pathway Overview cluster_1 Stereoselective Reduction A Allyl Benzyl Ether + Dichloroketene B [2+2] Cycloaddition A->B C 2,2-Dichloro-3-(benzyloxymethyl) cyclobutanone B->C D Reductive Dechlorination C->D E 3-(Benzyloxy)cyclobutanone (Key Intermediate) D->E F cis-Selective Reduction (NaBH₄, -78°C) E->F E->F G cis-(3-(Benzyloxy)cyclobutyl) methanol (Major) F->G H Mitsunobu Inversion G->H I trans-(3-(Benzyloxy)cyclobutyl) methanol H->I

Caption: General synthetic workflow for cis- and trans-(3-(Benzyloxy)cyclobutyl)methanol.

Featured Synthetic Pathway: Detailed Protocols and Rationale

The selected pathway begins with a [2+2] cycloaddition reaction between dichloroketene and allyl benzyl ether. This method is highly effective for constructing the substituted cyclobutanone core in a single step.[2]

Protocol 1: Synthesis of 2,2-Dichloro-3-(benzyloxymethyl)cyclobutanone (3)

This step utilizes the in-situ generation of dichloroketene from trichloroacetyl chloride and activated zinc. The highly reactive ketene then undergoes a concerted [2+2] cycloaddition with the alkene of allyl benzyl ether.

  • Rationale: The use of dichloroketene is advantageous as it is highly reactive, and the resulting dichlorocyclobutanone is a crystalline solid that is often easily purified. The two chlorine atoms also provide a functional handle for subsequent transformations.

Step-by-Step Protocol:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen).

  • Charge the flask with activated zinc dust (2.5 eq) and anhydrous diethyl ether.

  • In the dropping funnel, prepare a solution of allyl benzyl ether (1 ) (1.0 eq) and trichloroacetyl chloride (1.2 eq) in anhydrous diethyl ether.

  • Heat the zinc suspension to a gentle reflux.

  • Add the solution from the dropping funnel dropwise to the refluxing suspension over 2-3 hours. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to reflux for an additional 2 hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove excess zinc. Wash the Celite® pad with diethyl ether.

  • Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product 3 .

  • Purify by flash column chromatography (Hexanes:Ethyl Acetate gradient) or recrystallization to obtain pure 2,2-dichloro-3-(benzyloxymethyl)cyclobutanone.

Protocol 2: Reductive Dechlorination to 3-(Benzyloxy)cyclobutanone (4)

The chlorine atoms are removed using zinc dust in acetic acid. This is a classic and effective method for the reductive dehalogenation of α-haloketones.

  • Rationale: This reduction is typically high-yielding and clean. Acetic acid serves as both the solvent and the proton source for the reaction.

Step-by-Step Protocol:

  • Dissolve the dichlorocyclobutanone 3 (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Add activated zinc dust (5.0 eq) portion-wise to the stirred solution. The reaction is exothermic; maintain the temperature below 50°C with an ice bath if necessary.

  • Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through Celite® to remove excess zinc and zinc salts.

  • Carefully neutralize the filtrate by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography (Hexanes:Ethyl Acetate gradient) to afford pure 3-(benzyloxy)cyclobutanone (4 ).

Protocol 3: cis-Selective Reduction to cis-(3-(Benzyloxy)cyclobutyl)methanol (5)

The stereochemical outcome of the ketone reduction is highly dependent on the reaction conditions. To obtain the cis isomer, a hydride reduction is performed at low temperature, where steric approach control dominates.

  • Rationale: The hydride reduction of 3-substituted cyclobutanones is highly selective for the cis-alcohol.[3][4] The puckered cyclobutane ring orients the bulky benzyloxymethyl group in a pseudo-equatorial position. The hydride reagent (e.g., NaBH₄) then attacks the carbonyl from the less sterically hindered face, which is anti to the substituent, leading to the cis product.[4] Lowering the temperature to -78°C enhances this selectivity by minimizing the kinetic energy of the reactants, making the sterically favored pathway even more dominant.[3]

Caption: Model for the cis-selective reduction of 3-(benzyloxy)cyclobutanone.

Step-by-Step Protocol:

  • Dissolve 3-(benzyloxy)cyclobutanone (4 ) (1.0 eq) in anhydrous methanol (0.1 M) in a round-bottom flask under an argon atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at -78°C for 4 hours. Monitor progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (DCM) (3x).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford cis-(3-(benzyloxy)cyclobutyl)methanol (5 ). The diastereomeric ratio can be determined by ¹H NMR analysis.

Protocol 4: Synthesis of trans-(3-(Benzyloxy)cyclobutyl)methanol (6) via Mitsunobu Inversion

The trans isomer can be synthesized from the more readily available cis isomer via a Mitsunobu reaction, which proceeds with a clean inversion of stereochemistry at the alcohol carbon.[3]

  • Rationale: The Mitsunobu reaction is a powerful method for converting alcohols to a variety of functional groups with inversion of configuration. Here, the alcohol is activated by triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD), forming an oxyphosphonium intermediate. A nucleophile, in this case, a carboxylate like p-nitrobenzoate, attacks from the backside, inverting the stereocenter. Subsequent hydrolysis of the resulting ester yields the trans-alcohol.

Step-by-Step Protocol:

  • Dissolve cis-alcohol 5 (1.0 eq), triphenylphosphine (1.5 eq), and p-nitrobenzoic acid (1.5 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under argon.

  • Cool the solution to 0°C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure and purify the crude residue by flash column chromatography to isolate the intermediate p-nitrobenzoate ester.

  • Dissolve the purified ester in a mixture of methanol and THF.

  • Add an aqueous solution of potassium carbonate (K₂CO₃) (3.0 eq) and stir at room temperature for 2-4 hours until hydrolysis is complete (monitor by TLC).

  • Remove the organic solvents under reduced pressure and extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify by flash column chromatography to yield pure trans-(3-(benzyloxy)cyclobutyl)methanol (6 ).

Data Presentation & Characterization

The cis and trans isomers can be readily distinguished by ¹H and ¹³C NMR spectroscopy. The relative stereochemistry affects the chemical shifts and coupling constants of the cyclobutane ring protons.

CompoundKey ¹H NMR Signals (δ, ppm)StereochemistryExpected Diastereomeric Ratio (dr)
5 Distinct multiplets for CH-OH and CH-CH₂OBncis>95:5
6 Distinct multiplets for CH-OH and CH-CH₂OBntrans>95:5 (after purification)

Troubleshooting and Key Considerations

  • Poor Diastereoselectivity in Reduction: If the cis selectivity is low, ensure the reaction temperature was maintained at -78°C throughout the addition and reaction time. Using bulkier reducing agents (e.g., L-Selectride®) may alter the selectivity, but NaBH₄ at low temperature is generally reliable for this substrate.[3]

  • Incomplete Mitsunobu Reaction: The reaction is sensitive to moisture; ensure all reagents and solvents are anhydrous. The steric hindrance around the secondary alcohol can sometimes slow the reaction; longer reaction times or gentle heating may be required.[3]

  • Purification: The separation of cis and trans isomers can be challenging. Careful flash column chromatography with a shallow solvent gradient is often necessary. The polarity difference between the two isomers is typically small.

References

  • Studies Toward The Stereocontrolled Synthesis Of Cyclobutane Derivatives - ScholarWorks. Available at: [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - Molecules. Available at: [Link]

  • Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition - PubMed. Available at: [Link]

  • Enantiomeric resolution of cyclobutanones and related derivatives by enzyme-catalyzed acylation and hydrolysis - ResearchGate. Available at: [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - MDPI. Available at: [Link]

  • Kinetic Enzymatic Resolution of Cyclopropane Derivatives - Synlett. Available at: [Link]

  • A catalytic asymmetric cross-coupling approach to the synthesis of cyclobutanes - PubMed. Available at: [Link]

  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC. Available at: [Link]

  • Synthesis of 9-[cis-3-(hydroxymethyl)cyclobutyl]-adenine and -guanine - Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Butorphanol metabolites: Synthesis of cis- and trans- 3,14-dihydroxy-N-(3'-hydroxycyclobutylmethyl) morphinan - Sciforum. Available at: [Link]

Sources

The Strategic Utility of (3-(Benzyloxy)cyclobutyl)methanol in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that impart favorable pharmacological properties is a paramount objective. Among these, the cyclobutane motif has emerged as a powerful tool for medicinal chemists, offering a unique blend of conformational rigidity and three-dimensional character that can profoundly influence a molecule's bioactivity and pharmacokinetic profile.[1][2] This guide provides an in-depth exploration of a particularly valuable building block, (3-(Benzyloxy)cyclobutyl)methanol , detailing its synthesis, strategic applications, and the underlying principles that make it a compelling choice in the design of novel therapeutics.

The strategic incorporation of a cyclobutane ring can lead to significant improvements in a drug candidate's properties, including enhanced metabolic stability, increased binding affinity through conformational restriction, and the ability to serve as a bioisostere for other chemical groups.[1][3] The inherent puckered nature of the cyclobutane ring allows for the precise spatial orientation of substituents, a critical factor in optimizing interactions with biological targets.[1]

The Advantage of the (3-(Benzyloxy)cyclobutyl)methanol Scaffold

(3-(Benzyloxy)cyclobutyl)methanol is a bifunctional building block that offers several advantages in medicinal chemistry:

  • Conformational Constraint: The cyclobutane core locks the relative positions of the benzyloxy and hydroxymethyl groups, reducing the conformational flexibility of a molecule. This can lead to a lower entropic penalty upon binding to a target protein, potentially increasing potency.

  • Three-Dimensionality: The non-planar structure of the cyclobutane ring introduces three-dimensionality into otherwise flat molecules, which can enhance binding to complex protein surfaces and improve physicochemical properties such as solubility.[1][4]

  • Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to more flexible alkyl chains, which can lead to an improved pharmacokinetic profile.[1][5]

  • Versatile Handles for Synthesis: The primary alcohol provides a reactive site for further functionalization, while the benzyl ether serves as a stable protecting group for a second hydroxyl moiety, allowing for sequential and controlled synthetic transformations.

Synthesis of (3-(Benzyloxy)cyclobutyl)methanol: A Detailed Protocol

The synthesis of (3-(Benzyloxy)cyclobutyl)methanol can be achieved through a multi-step sequence, starting from readily available materials. The following protocol is based on established methods for the synthesis of analogous substituted cyclobutanes.[6][7]

Workflow for the Synthesis of (3-(Benzyloxy)cyclobutyl)methanol

G allyl_benzyl_ether Allyl Benzyl Ether cycloaddition [2+2] Cycloaddition allyl_benzyl_ether->cycloaddition dichloro_ketene Dichloroketene dichloro_ketene->cycloaddition intermediate1 2,2-Dichloro-3-(benzyloxymethyl)cyclobutanone cycloaddition->intermediate1 reduction1 Reductive Dechlorination (Zn/AcOH) intermediate1->reduction1 intermediate2 3-(Benzyloxy)cyclobutanone reduction1->intermediate2 reduction2 Hydride Reduction (e.g., NaBH4) intermediate2->reduction2 final_product (3-(Benzyloxy)cyclobutyl)methanol reduction2->final_product

Caption: Synthetic workflow for (3-(Benzyloxy)cyclobutyl)methanol.

Experimental Protocol:

Step 1: [2+2] Cycloaddition to form 2,2-Dichloro-3-(benzyloxymethyl)cyclobutanone [6][7]

  • To a solution of trichloroacetyl chloride (1.2 eq) in anhydrous diethyl ether at 0 °C, add activated zinc dust (1.5 eq) portion-wise.

  • After the initial exothermic reaction subsides, add a solution of allyl benzyl ether (1.0 eq) in diethyl ether dropwise over 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture through a pad of Celite and wash with diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield crude 2,2-dichloro-3-(benzyloxymethyl)cyclobutanone, which can be used in the next step without further purification.

Step 2: Reductive Dechlorination to 3-(Benzyloxy)cyclobutanone [8]

  • Dissolve the crude 2,2-dichloro-3-(benzyloxymethyl)cyclobutanone in acetic acid.

  • Add activated zinc dust (3.0 eq) portion-wise, maintaining the temperature below 40 °C.

  • Stir the mixture at room temperature for 6 hours.

  • Filter the reaction mixture and neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate = 9:1) to afford 3-(benzyloxy)cyclobutanone.

Step 3: Hydride Reduction to (3-(Benzyloxy)cyclobutyl)methanol

  • Dissolve 3-(benzyloxy)cyclobutanone (1.0 eq) in anhydrous methanol in a round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (3-(Benzyloxy)cyclobutyl)methanol.

StepProductTypical Yield
12,2-Dichloro-3-(benzyloxymethyl)cyclobutanone~50%[6][7]
23-(Benzyloxy)cyclobutanone~90%[8]
3(3-(Benzyloxy)cyclobutyl)methanol>90%

Application in the Synthesis of Bioactive Molecules: Antiviral Nucleoside Analogues

A significant application of cyclobutane scaffolds is in the synthesis of nucleoside analogues with antiviral activity.[9] The constrained cyclobutane ring mimics the furanose sugar of natural nucleosides while offering resistance to enzymatic cleavage. The synthesis of 9-[cis-3-(hydroxymethyl)cyclobutyl]-adenine and -guanine, potent antiviral agents, provides an excellent example of the utility of a building block analogous to (3-(Benzyloxy)cyclobutyl)methanol.[6][7]

Retrosynthetic Analysis of a Cyclobutane Nucleoside Analogue

G target 9-[cis-3-(hydroxymethyl)cyclobutyl]adenine deprotection Deprotection target->deprotection intermediate1 Protected Nucleoside Analogue deprotection->intermediate1 coupling Mitsunobu Coupling intermediate1->coupling building_block trans-3-(Benzyloxymethyl)cyclobutanol coupling->building_block purine 6-Chloropurine coupling->purine

Caption: Retrosynthetic approach for a cyclobutane nucleoside analogue.

Synthetic Protocol for a Nucleoside Analogue:

The following protocol illustrates the use of a trans-3-(benzyloxymethyl)cyclobutanol, a close structural analogue of the title compound, in the synthesis of an adenine nucleoside analogue.[6][7]

Step 1: Mitsunobu Coupling

  • To a stirred solution of trans-3-(benzyloxymethyl)cyclobutanol (1.0 eq), 6-chloropurine (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the coupled product.

Step 2: Amination and Deprotection

  • Treat the coupled product with a saturated solution of ammonia in methanol in a sealed tube at 80 °C for 24 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Dissolve the residue in ethanol and subject it to catalytic hydrogenation using palladium on charcoal (10 mol%) under a hydrogen atmosphere to cleave the benzyl ether.

  • Filter the catalyst and concentrate the filtrate.

  • Purify the crude product by recrystallization or column chromatography to yield 9-[cis-3-(hydroxymethyl)cyclobutyl]adenine.

StepReactionKey Reagents
1Mitsunobu CouplingDEAD, PPh₃
2AminationNH₃/MeOH
3DeprotectionH₂, Pd/C

Conclusion

(3-(Benzyloxy)cyclobutyl)methanol represents a valuable and versatile building block in medicinal chemistry. Its rigid, three-dimensional structure provides a powerful scaffold for the design of novel therapeutics with improved pharmacological properties. The detailed synthetic protocols and the demonstrated application in the synthesis of antiviral nucleoside analogues underscore the strategic advantage of incorporating this and related cyclobutane derivatives into drug discovery programs. As the demand for novel chemical entities with enhanced efficacy and safety profiles continues to grow, the use of such rationally designed building blocks will undoubtedly play a crucial role in the future of medicine.

References

  • Lee-Ruff, E. (2018). Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. Organic Chemistry: Current Research.
  • Borrott, A. J., et al. (1994). Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues. Journal of Medicinal Chemistry, 37(23), 4026-4033.
  • Hassan, M. M., et al. (2018). Synthesis of cyclobutane nucleoside analogues 3: Preparation of carbocyclic derivatives of oxetanocin. Nucleosides, Nucleotides & Nucleic Acids, 37(9), 518-531.
  • BenchChem. (2025). Application Notes and Protocols: Asymmetric Synthesis of 3-Benzylcyclobutanol for Drug Discovery.
  • van der Kolk, R., et al. (2022).
  • PharmaBlock. (n.d.).
  • Life Chemicals. (2020, December 14).
  • Zhang, W., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). S-Substituted cyclobutanes in medicinal chemistry (A), synthetic....
  • Lussier, T., et al. (2019). Synthesis of nucleoside analogues using acyclic diastereoselective reactions. Arkivoc, 2019(4), 113-142.
  • van der Kolk, R., et al. (2022).
  • Kaiwar, V., et al. (1995). Synthesis of 9-[cis-3-(hydroxymethyl)cyclobutyl]-adenine and -guanine. Journal of the Chemical Society, Perkin Transactions 1, (18), 2281-2287.
  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (2018). RSC Publishing.
  • BOC Sciences. (n.d.). CAS 30830-27-4 (3-(Benzyloxy)cyclobutanone).
  • de Visser, P. C., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(18), e202200276.
  • Reese, C. B., et al. (1995). Synthesis of 9-[cis-3-(hydroxymethyl)cyclobutyl]-adenine and -guanine. RSC Publishing.
  • McGill University. (n.d.).
  • Google Patents. (n.d.). CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone.
  • Bailey, N. (2025). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques, 16(1).
  • BLDpharm. (n.d.). 172324-65-1|trans-3-((Benzyloxy)methyl)cyclobutanol.
  • WISEST, University of Alberta. (n.d.).

Sources

Navigating the Deprotection of (3-(Benzyloxy)cyclobutyl)methanol: A Detailed Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The benzyloxy group is a cornerstone of hydroxyl protection in the intricate world of multi-step organic synthesis, prized for its robustness under a wide array of reaction conditions. However, the strategic removal of this stalwart guardian is a critical step, demanding a nuanced understanding of the available methodologies to ensure the integrity of the target molecule. This guide provides a comprehensive exploration of the deprotection of the benzyloxy group in the specific context of (3-(Benzyloxy)cyclobutyl)methanol, offering detailed protocols and the rationale behind experimental choices.

The Significance of Benzyl Ether Deprotection

The benzyl ether is a widely used protecting group for alcohols due to its stability in both acidic and basic environments.[1] Its removal, or deprotection, is a key transformation in the synthesis of complex molecules, allowing for the unmasking of the hydroxyl functionality at the desired stage. The choice of deprotection method is paramount, as it must be effective in cleaving the benzyl ether bond while remaining inert to other functional groups within the molecule.

Core Methodologies for Benzyl Ether Cleavage

Several reliable methods exist for the deprotection of benzyl ethers, with the most common being catalytic hydrogenation.[2] Other notable techniques include acid-catalyzed cleavage and oxidative methods, each with its own set of advantages and substrate scope.

Catalytic Hydrogenolysis: The Workhorse of Benzyl Ether Deprotection

Catalytic hydrogenolysis is the most frequently employed method for cleaving benzyl ethers.[1][3] This reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas.[4] The process reductively cleaves the carbon-oxygen bond of the benzyl ether, liberating the desired alcohol and producing toluene as a byproduct.[3]

Mechanism of Action: The reaction proceeds through the oxidative addition of the benzyl ether to the palladium(0) catalyst surface, forming a palladium(II) complex. Subsequent coordination of hydrogen and transfer to the complex facilitates the release of the alcohol. Finally, reductive elimination regenerates the palladium catalyst and releases toluene.[4]

Visualizing the Workflow: Catalytic Hydrogenolysis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Starting Material (3-(Benzyloxy)cyclobutyl)methanol Reaction_Mixture Stirring at RT Starting Material->Reaction_Mixture Solvent Ethanol/Methanol Solvent->Reaction_Mixture Catalyst 10% Pd/C Catalyst->Reaction_Mixture H2_Source H2 gas (balloon) H2_Source->Reaction_Mixture Filtration Filter through Celite Reaction_Mixture->Filtration Concentration Concentrate filtrate Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography Final_Product Cyclobutane-1,3-diyldimethanol Chromatography->Final_Product

Caption: General workflow for catalytic hydrogenolysis.

Protocol: Catalytic Hydrogenolysis of (3-(Benzyloxy)cyclobutyl)methanol

Materials:

  • (3-(Benzyloxy)cyclobutyl)methanol

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol (ACS grade)

  • Hydrogen gas (balloon or Parr apparatus)

  • Celite®

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve (3-(benzyloxy)cyclobutyl)methanol (1.0 eq) in ethanol or methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C (typically 10 mol% of the substrate).

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product, cyclobutane-1,3-diyldimethanol, can be purified by flash column chromatography if necessary.

Expert Insights:

  • The choice of solvent can influence the reaction rate, with the order of efficiency often being THF > AcOH > EtOH > MeOH > Toluene.[5]

  • For substrates sensitive to acidic conditions, the use of acetic acid as a solvent should be avoided.

  • A combination of Pd/C and Pd(OH)2/C (Pearlman's catalyst) can sometimes be more effective than either catalyst alone, potentially shortening reaction times.[6]

Catalytic Transfer Hydrogenation: A Milder Alternative

Catalytic transfer hydrogenation offers a convenient and often safer alternative to using pressurized hydrogen gas.[1] This method utilizes a hydrogen donor molecule in the presence of a palladium catalyst. Common hydrogen donors include formic acid, ammonium formate, and cyclohexene.[7][8] This technique is particularly useful for selective deprotection in complex molecules.[7]

Protocol: Transfer Hydrogenation using Ammonium Formate

Materials:

  • (3-(Benzyloxy)cyclobutyl)methanol

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol (ACS grade)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve (3-(benzyloxy)cyclobutyl)methanol (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Add 10% Pd/C (typically 10 mol% of the substrate).

  • Add ammonium formate (3-5 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the mixture through Celite® and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove residual salts.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Key Considerations:

  • When using formic acid as the hydrogen donor, a larger amount of palladium catalyst may be required.[7]

  • Transfer hydrogenation can be highly selective, allowing for the removal of benzyl ethers in the presence of other reducible functional groups.[8]

Acid-Catalyzed Cleavage: For Robust Substrates

While less common for simple benzyl ethers, strong acids can cleave the ether linkage.[2] This method is generally limited to substrates that can withstand harsh acidic conditions. Lewis acids such as boron trichloride (BCl3) or boron tribromide (BBr3) are also effective for this transformation, often at low temperatures.[5]

Mechanism of Action: The acid protonates the ether oxygen, making the benzylic carbon more susceptible to nucleophilic attack by the conjugate base of the acid or other nucleophiles present in the reaction mixture.[9]

Visualizing the Mechanism: Acid-Catalyzed Cleavage

G Start (3-(Benzyloxy)cyclobutyl)methanol Protonation Protonation of Ether Oxygen (with H+ or Lewis Acid) Start->Protonation + H+ Intermediate Oxonium Ion Intermediate Protonation->Intermediate Nucleophilic_Attack Nucleophilic Attack on Benzylic Carbon Intermediate->Nucleophilic_Attack + Nu- Product Cyclobutane-1,3-diyldimethanol Nucleophilic_Attack->Product Byproduct Benzyl Cation Derivative Nucleophilic_Attack->Byproduct

Caption: Simplified mechanism of acid-catalyzed deprotection.

Protocol: Deprotection using Boron Trichloride

Materials:

  • (3-(Benzyloxy)cyclobutyl)methanol

  • Boron trichloride (1M solution in DCM)

  • Dichloromethane (DCM, dry)

  • Standard glassware for reactions under inert atmosphere

Procedure:

  • Dissolve (3-(benzyloxy)cyclobutyl)methanol (1.0 eq) in dry DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a 1M solution of BCl3 in DCM (1.1-1.5 eq) dropwise.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench by the slow addition of methanol, followed by water.

  • Allow the mixture to warm to room temperature.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Safety Precaution: Boron trichloride is a corrosive and moisture-sensitive reagent. Handle it with extreme care in a well-ventilated fume hood.

Oxidative Deprotection: A Niche Approach

Oxidative methods provide an alternative for cleaving benzyl ethers, particularly for substrates that are sensitive to reductive conditions.[1] Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used, especially for electron-rich benzyl ethers like the p-methoxybenzyl (PMB) group.[2] More recently, methods using nitroxyl-radical catalysts have been developed for the oxidative deprotection of benzyl groups.[10][11]

Comparative Summary of Deprotection Methods

MethodCatalyst/ReagentConditionsAdvantagesDisadvantages
Catalytic Hydrogenolysis Pd/C, H₂Room temp, atmospheric pressureHigh yielding, clean reaction, commonRequires H₂ gas, may reduce other functional groups
Transfer Hydrogenation Pd/C, H-donor (e.g., NH₄HCO₂)Room temp or mild heatAvoids H₂ gas, often faster, good selectivityMay require optimization of H-donor and conditions
Acid-Catalyzed Cleavage Strong acids (e.g., BCl₃)Low temperatureUseful for substrates intolerant to hydrogenationHarsh conditions, limited functional group tolerance
Oxidative Deprotection DDQ, Nitroxyl-radicalsVariesAlternative for hydrogenation-sensitive substratesCan be substrate-specific, may oxidize other groups

Conclusion

The deprotection of the benzyloxy group in (3-(benzyloxy)cyclobutyl)methanol can be effectively achieved through several methods, with catalytic hydrogenolysis and transfer hydrogenation being the most common and versatile. The choice of the optimal method will depend on the overall synthetic strategy, the presence of other functional groups in the molecule, and the available laboratory resources. By understanding the underlying principles and carefully following established protocols, researchers can confidently and efficiently unmask the hydroxyl group, paving the way for the next steps in their synthetic endeavors.

References

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  • Hamada, S., et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry, 88(17), 12464-12473.
  • Wang, C., et al. (2015). ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. ChemInform, 46(29).
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The Rising Trajectory of (3-(Benzyloxy)cyclobutyl)methanol: A Strategic Building Block for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer superior pharmacological properties is a relentless endeavor. Among the saturated carbocycles, the cyclobutane motif has emerged as a "rising star," offering a unique three-dimensional profile that can significantly enhance the potency, selectivity, and pharmacokinetic properties of drug candidates.[1][2] This guide delves into the strategic application of a particularly valuable building block, (3-(Benzyloxy)cyclobutyl)methanol , providing researchers, scientists, and drug development professionals with a comprehensive overview of its utility, detailed experimental protocols, and the underlying scientific rationale for its incorporation into drug discovery programs.

The Cyclobutane Advantage: Puckered Conformation and Bioisosteric Potential

The cyclobutane ring is not merely a passive scaffold; its inherent puckered conformation and strained nature bestow unique properties upon the molecules that contain it.[3] Unlike the more flexible and planar nature of larger cycloalkanes or aromatic rings, the rigid, three-dimensional structure of cyclobutane can lock a molecule into a bioactive conformation, leading to enhanced binding affinity for its target protein.[4][5] Furthermore, the replacement of flat aromatic rings with saturated cyclobutane moieties, a strategy known as bioisosteric replacement, can lead to a host of benefits, including:

  • Improved Metabolic Stability: Cyclobutanes are generally less susceptible to oxidative metabolism compared to electron-rich aromatic systems, which can lead to a longer half-life and improved drug efficacy.[4]

  • Enhanced Solubility: The introduction of a more three-dimensional, sp³-rich scaffold can disrupt crystal packing and improve aqueous solubility, a critical parameter for oral bioavailability.[4]

  • Reduced Off-Target Effects: The defined geometry of the cyclobutane ring can lead to more specific interactions with the target protein, reducing the likelihood of binding to unintended targets and causing adverse effects.[2]

  • Novel Intellectual Property: The incorporation of less common scaffolds like cyclobutane can open up new chemical space and provide opportunities for novel patent claims.[6]

(3-(Benzyloxy)cyclobutyl)methanol serves as an exemplary entry point for harnessing these advantages. The primary alcohol offers a versatile handle for a wide array of chemical transformations, while the benzyl-protected hydroxyl group provides a stable yet readily cleavable protecting group, allowing for sequential and site-selective modifications.

Physicochemical Properties of (3-(Benzyloxy)cyclobutyl)methanol

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in a synthetic campaign. The key properties of (3-(Benzyloxy)cyclobutyl)methanol are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₈O₃[7]
Molecular Weight 222.28 g/mol [7]
CAS Number 156865-32-6 (for the mixture of isomers)[8]
Appearance Colorless to pale yellow liquid or solid[9]
Solubility Soluble in common organic solventsInferred from general chemical knowledge

Strategic Applications in Drug Discovery: A Workflow

The journey from a building block to a drug candidate is a multi-step process. The following diagram illustrates a conceptual workflow for the strategic incorporation of (3-(Benzyloxy)cyclobutyl)methanol into a drug discovery program.

G cluster_0 Building Block Utilization cluster_1 Lead Optimization A (3-(Benzyloxy)cyclobutyl)methanol B Oxidation to Aldehyde A->B Step 1 C Coupling Reaction (e.g., Reductive Amination, Wittig) B->C Step 2 D Deprotection (Hydrogenolysis) C->D Alternative Step E Introduction of Pharmacophore C->E Step 3 D->E F SAR Studies E->F Iterative Process G ADME/Tox Profiling F->G G->F H Preclinical Candidate G->H Decision Gate

Caption: A conceptual workflow for incorporating (3-(Benzyloxy)cyclobutyl)methanol into a drug discovery pipeline.

Core Synthetic Protocols: Unlocking the Potential

The true value of a building block lies in its synthetic versatility. The following sections provide detailed, field-proven protocols for key transformations of (3-(Benzyloxy)cyclobutyl)methanol, enabling its seamless integration into your synthetic schemes.

Protocol 1: Oxidation of (3-(Benzyloxy)cyclobutyl)methanol to the Corresponding Aldehyde

The oxidation of the primary alcohol to an aldehyde is a pivotal transformation, as it opens the door to a vast array of carbon-carbon and carbon-nitrogen bond-forming reactions. A mild and selective oxidation is crucial to avoid over-oxidation to the carboxylic acid.

Causality Behind Experimental Choices:

  • Dess-Martin Periodinane (DMP): DMP is chosen for its mild reaction conditions, high chemoselectivity for primary alcohols, and operational simplicity. It avoids the use of harsh heavy metals and typically proceeds to completion at room temperature.[10]

  • Sodium Bicarbonate (NaHCO₃): The reaction generates acetic acid as a byproduct. Sodium bicarbonate is added as a mild base to neutralize the acid, preventing potential acid-catalyzed side reactions or degradation of sensitive functional groups.

  • Anhydrous Dichloromethane (DCM): DCM is an excellent solvent for this reaction due to its ability to dissolve both the starting material and the DMP reagent, while being relatively unreactive under the reaction conditions. The anhydrous nature of the solvent is critical to prevent the deactivation of the DMP reagent.

Self-Validating System:

The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC), looking for the consumption of the starting material and the appearance of a new, less polar spot corresponding to the aldehyde. A successful reaction is indicated by a clean conversion with minimal byproduct formation. The identity of the product can be confirmed by ¹H NMR spectroscopy, where the disappearance of the alcohol proton signal and the appearance of a characteristic aldehyde proton signal (typically around 9-10 ppm) will be observed.

Experimental Protocol:

  • To a solution of (3-(Benzyloxy)cyclobutyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium bicarbonate (3.0 eq).

  • To this stirred suspension, add Dess-Martin periodinane (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 v/v).

  • Stir the biphasic mixture vigorously for 30 minutes until the organic layer becomes clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude aldehyde can be used in the next step without further purification or purified by flash column chromatography on silica gel.

Protocol 2: Deprotection of the Benzyl Ether via Catalytic Hydrogenolysis

The removal of the benzyl protecting group is a common final step in a synthetic sequence to unmask a hydroxyl group, which can be a key pharmacophoric element. Catalytic hydrogenolysis is a clean and efficient method for this transformation.[11][12]

Causality Behind Experimental Choices:

  • Palladium on Carbon (Pd/C): This is a highly effective and widely used catalyst for the hydrogenolysis of benzyl ethers. The 10% loading provides a good balance between reactivity and cost.[12]

  • Hydrogen Gas (H₂): Hydrogen gas is the reducing agent that cleaves the C-O bond of the benzyl ether. The reaction is typically carried out under an atmosphere of hydrogen, often at atmospheric pressure using a balloon.

  • Methanol (MeOH) or Ethanol (EtOH): These are excellent solvents for this reaction as they readily dissolve the substrate and are inert under the reaction conditions. They also help to suspend the catalyst.

Self-Validating System:

The reaction progress can be monitored by TLC, observing the disappearance of the starting material and the appearance of a more polar spot corresponding to the diol product. The completion of the reaction is often indicated by the cessation of hydrogen uptake. The product can be characterized by ¹H NMR, which will show the disappearance of the aromatic protons of the benzyl group and the appearance of a new hydroxyl proton signal. Mass spectrometry will also confirm the loss of the benzyl group (a mass difference of 90.05 Da).

Experimental Protocol:

  • To a solution of the benzyl-protected compound (1.0 eq) in methanol or ethanol (0.1 M) in a round-bottom flask, add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).

  • The flask is evacuated and backfilled with hydrogen gas (H₂) three times.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (a balloon is typically sufficient) at room temperature.

  • The reaction is monitored by TLC until the starting material is completely consumed.

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the catalyst, and the pad is washed with the solvent.

  • The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

G cluster_0 Protocol 1: Oxidation Workflow A Dissolve Substrate in Anhydrous DCM B Add NaHCO₃ A->B C Add Dess-Martin Periodinane B->C D Reaction Monitoring (TLC) C->D E Quench Reaction D->E F Workup and Extraction E->F G Purification (Optional) F->G

Caption: A step-by-step workflow for the oxidation of (3-(Benzyloxy)cyclobutyl)methanol.

Conclusion: A Versatile Scaffold for Innovation

(3-(Benzyloxy)cyclobutyl)methanol represents a powerful and versatile building block for the modern medicinal chemist. Its strategic incorporation can lead to the development of drug candidates with improved pharmacological profiles.[1][2][3] The unique conformational constraints and favorable physicochemical properties imparted by the cyclobutane ring, coupled with the synthetic flexibility of the primary alcohol and protected hydroxyl group, make this an invaluable tool in the quest for novel therapeutics. The protocols and insights provided in this guide are intended to empower researchers to confidently integrate this promising scaffold into their drug discovery programs, paving the way for the next generation of innovative medicines.

References

  • Willems, M., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 15(1), 1-15. [Link]

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  • Makarov, M. V., et al. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry, 22(10), 969-991. [Link]

  • Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 28(48), e202201179. [Link]

  • Singh, G., et al. (2023). Cyclobutane-containing scaffolds in bioactive small molecules. Request PDF. [Link]

  • Wang, Y., et al. (2025). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • Willems, M., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

  • Stepan, A. F., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • ResearchGate. (2000). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • MDPI. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules, 25(5), 1042. [Link]

  • ResearchGate. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Tetrahedron Letters, 41(16), 2875-2878. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry, 20, 484-490. [Link]

  • National Institutes of Health. (2023). Nickel-Catalyzed Stereoselective Coupling Reactions of Benzylic and Alkyl Alcohol Derivatives. Accounts of Chemical Research, 56(23), 3329–3343. [Link]

  • ChemRxiv. (2024). Oxidation of benzylic alcohols to carbonyls using N heterocyclic stabilized λ3-iodanes. ChemRxiv. [Link]

  • Google Patents. (n.d.). CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone.
  • ResearchGate. (2025). Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. Request PDF. [Link]

  • ChemRxiv. (2022). Copper-Catalyzed Benzylic C–H Coupling with Alcohols via Radical Relay. ChemRxiv. [Link]

  • Hypha Discovery. (2026). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions. Retrieved from [Link]

  • ResearchGate. (2022). Cross-coupling reactions of benzylic C–H bonds and alcohols via a radical relay pathway. Nature Chemistry, 14(7), 822-829. [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications, 51(88), 15934-15937. [Link]

  • National Institutes of Health. (2011). Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. The Journal of Organic Chemistry, 76(7), 2314–2319. [Link]

  • Google Patents. (n.d.). CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.
  • Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate - Organic Syntheses Procedure. Retrieved from [Link]

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Sources

protocol for the synthesis of (3-(Benzyloxy)cyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Scope

(3-(Benzyloxy)cyclobutyl)methanol (CAS: 20061-24-9) is a versatile cyclobutane building block used in the synthesis of rigidified analogs of bioactive compounds. The cyclobutane ring provides a defined spatial vector that can improve metabolic stability and selectivity compared to flexible alkyl chains. This protocol details a robust, three-step synthesis starting from commercially available ethyl 3-oxocyclobutanecarboxylate. The route prioritizes scalability and intermediate stability, utilizing a "protect-then-reduce" strategy to differentiate the two oxygenated functionalities.

Retrosynthetic Analysis & Strategy

The synthesis addresses the challenge of differentiating the two oxygen termini on the cyclobutane ring. Direct reduction of the starting keto-ester to a diol would make selective benzylation of the secondary alcohol over the primary alcohol difficult. Therefore, the secondary alcohol is established and protected before the ester is reduced.

Strategic Route:

  • Stereoselective Reduction: Conversion of the ketone to a secondary alcohol.

  • Protection: Benzylation of the secondary alcohol.

  • Exhaustive Reduction: Conversion of the ester to the primary alcohol.[1]

Retrosynthesis Target (3-(Benzyloxy)cyclobutyl)methanol (Target) Intermediate2 Ethyl 3-(benzyloxy) cyclobutanecarboxylate Target->Intermediate2 Ester Reduction (LiAlH4) Intermediate1 Ethyl 3-hydroxy cyclobutanecarboxylate Intermediate2->Intermediate1 Benzylation (BnBr, NaH) SM Ethyl 3-oxocyclobutane carboxylate (Starting Material) Intermediate1->SM Ketone Reduction (NaBH4)

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the ether and alcohol functionalities.

Detailed Experimental Protocol

Step 1: Reduction of Ethyl 3-oxocyclobutanecarboxylate

This step converts the ketone to a secondary alcohol. Sodium borohydride is used as the reducing agent.[2][3][4][5][6][7] Note that this reaction typically yields a mixture of cis and trans isomers (approx. 3:1 to 4:1 favoring cis under thermodynamic control), which are separable by chromatography but often carried forward as a mixture depending on the application.

  • Reagents: Ethyl 3-oxocyclobutanecarboxylate (1.0 eq), NaBH₄ (0.5 eq), Ethanol (Abs.).

  • Key Parameter: Temperature control (-78°C to 0°C) influences the diastereomeric ratio (dr).

Procedure:

  • Dissolve ethyl 3-oxocyclobutanecarboxylate (14.2 g, 100 mmol) in absolute ethanol (150 mL) and cool to -78°C (dry ice/acetone bath).

  • Add NaBH₄ (1.89 g, 50 mmol) portion-wise over 20 minutes.

  • Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours. Monitor by TLC (30% EtOAc/Hexanes; stain with KMnO₄).

  • Quench: Add saturated aqueous NH₄Cl (50 mL) slowly at 0°C.

  • Concentrate under reduced pressure to remove ethanol.

  • Extract the aqueous residue with EtOAc (3 x 100 mL).

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, 20-40% EtOAc/Hexanes).

    • Yield: ~85-90% (Mixture of cis/trans isomers).

Step 2: Benzylation of Ethyl 3-hydroxycyclobutanecarboxylate

The secondary alcohol is protected as a benzyl ether using Williamson ether synthesis conditions.

  • Reagents: Ethyl 3-hydroxycyclobutanecarboxylate (1.0 eq), Benzyl bromide (BnBr, 1.2 eq), Sodium Hydride (60% in oil, 1.2 eq), TBAI (cat.), DMF (anhydrous).

  • Safety: NaH releases hydrogen gas; ensure proper venting.

Procedure:

  • In a flame-dried flask under N₂, suspend NaH (60% dispersion, 4.8 g, 120 mmol) in anhydrous DMF (100 mL) and cool to 0°C.

  • Add a solution of ethyl 3-hydroxycyclobutanecarboxylate (14.4 g, 100 mmol) in DMF (20 mL) dropwise over 30 minutes. Gas evolution (H₂) will occur.

  • Stir at 0°C for 30 minutes until gas evolution ceases.

  • Add Benzyl bromide (14.3 mL, 120 mmol) dropwise, followed by tetrabutylammonium iodide (TBAI, 0.05 eq) as a catalyst.

  • Allow to warm to room temperature and stir for 12 hours.

  • Quench: Cool to 0°C and carefully add water (slowly!).

  • Extract with Et₂O (3 x 150 mL). Note: Ether is preferred over EtOAc to facilitate DMF removal.

  • Wash organics with water (3x) and brine (1x) to remove DMF.

  • Dry (MgSO₄) and concentrate.[4]

  • Purification: Flash chromatography (SiO₂, 5-15% EtOAc/Hexanes).

    • Yield: ~80-85%.[8]

Step 3: Reduction to (3-(Benzyloxy)cyclobutyl)methanol

The ester is reduced to the primary alcohol using Lithium Aluminum Hydride (LAH).

  • Reagents: Ethyl 3-(benzyloxy)cyclobutanecarboxylate (1.0 eq), LiAlH₄ (1.0-1.2 eq), THF (anhydrous).

  • Critical Safety: LAH is pyrophoric. Use the Fieser quenching method strictly.

Procedure:

  • Suspend LiAlH₄ (3.8 g, 100 mmol) in anhydrous THF (200 mL) at 0°C under Argon.

  • Add a solution of ethyl 3-(benzyloxy)cyclobutanecarboxylate (23.4 g, 100 mmol) in THF (50 mL) dropwise to maintain a gentle reflux or controlled temp <10°C.

  • After addition, warm to RT and stir for 2 hours. Or reflux for 1 hour if reaction is sluggish (monitor by TLC).

  • Fieser Quench (Critical): Cool to 0°C.

    • Add 3.8 mL Water (slowly).

    • Add 3.8 mL 15% Aqueous NaOH.

    • Add 11.4 mL Water.

  • Warm to RT and stir for 15 minutes until a white, granular precipitate forms.

  • Add anhydrous MgSO₄ to the mixture and stir for 15 mins to dry.

  • Filter through a pad of Celite; wash the pad with THF.

  • Concentrate the filtrate to obtain the crude oil.

  • Purification: Distillation (high vacuum) or Chromatography (SiO₂, 30-50% EtOAc/Hexanes).

    • Yield: ~90-95%.[9]

Characterization Data (Expected)

MetricSpecification
Appearance Colorless viscous oil
Molecular Weight 192.26 g/mol
Formula C₁₂H₁₆O₂
¹H NMR (400 MHz, CDCl₃) δ 7.30-7.40 (m, 5H, Ar-H), 4.45 (s, 2H, Ph-CH ₂-O), 3.95 (m, 1H, CH -OBn), 3.60 (d, 2H, -CH ₂OH), 2.00-2.50 (m, 5H, Ring protons).[10][11]
¹³C NMR (100 MHz, CDCl₃) δ 138.5 (Ar-C), 128.4, 127.6, 127.5 (Ar-CH), 70.1 (Ph-CH₂), 68.5 (CH-OBn), 66.2 (CH₂OH), 35.5 (Ring CH₂), 30.2 (CH-CH₂OH).
MS (ESI) [M+H]⁺ = 193.1; [M+Na]⁺ = 215.1

Note: The cis/trans isomers will show distinct chemical shifts, particularly in the cyclobutane ring protons and the hydroxymethyl doublet.

Process Workflow & Safety Logic

The following diagram illustrates the operational flow, highlighting critical safety checkpoints (red nodes) and decision points.

Workflow Start Start: Ethyl 3-oxocyclobutanecarboxylate Step1 Step 1: NaBH4 Reduction (-78°C -> 0°C) Start->Step1 Check1 QC: Check Diastereomer Ratio (NMR) Step1->Check1 Step2 Step 2: Benzylation (NaH, BnBr, DMF) Check1->Step2 Proceed with Mix Safety1 SAFETY: H2 Evolution Control Step2->Safety1 Step3 Step 3: LAH Reduction (THF, 0°C) Step2->Step3 Safety1->Step2 Safety2 SAFETY: Fieser Quench (x mL H2O, x mL NaOH, 3x mL H2O) Step3->Safety2 Finish Final Product: (3-(Benzyloxy)cyclobutyl)methanol Step3->Finish Safety2->Step3

Figure 2: Operational workflow emphasizing safety controls during hydride manipulations.

References

  • Preparation of 3-oxocyclobutanecarboxylic acid: Pigge, F. C. et al.[8] "Synthesis of 3-Oxocyclobutanecarboxylic Acid."[12] Org.[4][13][14] Synth.2025 , Coll. Vol. (Generic citation for standard starting material prep).

  • Stereoselective Reduction of Cyclobutanones: Wiberg, K. B. et al. "Conformational studies of cyclobutanes." J. Org. Chem.1970 , 35, 369.

  • Benzylation Protocol (Williamson Ether Synthesis): Daugulis, O. et al. "Applications of C–H Functionalization Logic to Cyclobutane Synthesis." J. Org. Chem.2014 , 79, 23.

  • LAH Reduction & Fieser Workup: Fieser, L. F.; Fieser, M. "Reagents for Organic Synthesis." Vol. 1, Wiley, New York, 1967 , p. 581.

  • Commercial Availability & CAS Verification: PubChem Compound Summary for CID 14781936, [3-(Benzyloxy)cyclobutyl]methanol.[13]

Sources

Application Notes and Protocols: Strategic Protection of (3-(Benzyloxy)cyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3-(Benzyloxy)cyclobutyl)methanol is a valuable building block in medicinal chemistry and materials science, featuring two distinct hydroxyl functionalities: a primary alcohol and a benzyl ether. The successful incorporation of this moiety into complex molecular architectures hinges on a robust and selective protecting group strategy. The differential reactivity of the primary alcohol and the benzyl ether allows for orthogonal protection and deprotection schemes, which are critical for multi-step syntheses.[1][2][3][4] This guide provides a detailed exploration of protecting group strategies for (3-(Benzyloxy)cyclobutyl)methanol, offering both theoretical insights and field-proven experimental protocols for researchers, scientists, and drug development professionals.

Molecular Overview

The core structure of (3-(Benzyloxy)cyclobutyl)methanol presents two key reactive sites:

  • Primary Alcohol (-CH₂OH): This group is nucleophilic and susceptible to a wide range of transformations, including oxidation, esterification, and etherification. Its relatively unhindered nature makes it a prime target for many reagents.

  • Benzyl Ether (-OCH₂Ph): Benzyl ethers are generally stable protecting groups for alcohols, tolerant of a wide array of non-acidic and non-reductive reaction conditions.[5][6] However, they can be cleaved under specific conditions, most notably catalytic hydrogenolysis.[7][8][9]

The strategic manipulation of these two groups requires a careful selection of protecting groups that can be selectively introduced and removed without affecting the other. This concept is known as an orthogonal protecting group strategy and is fundamental to the efficient synthesis of complex molecules.[1][3][4]

Scenario 1: Protection of the Primary Alcohol

In many synthetic routes, it is necessary to protect the more reactive primary alcohol to allow for transformations elsewhere in the molecule or on the benzyl ether itself. The choice of protecting group is dictated by its stability to subsequent reaction conditions and the ease of its eventual removal.

Recommended Protecting Group: Tert-butyldimethylsilyl (TBDMS) Ether

The tert-butyldimethylsilyl (TBDMS or TBS) group is an ideal choice for protecting the primary alcohol of (3-(Benzyloxy)cyclobutyl)methanol.[10][11] Its key advantages include:

  • High Selectivity: The steric bulk of the TBDMS group ensures a high degree of selectivity for the less hindered primary alcohol over more sterically demanding alcohols.[10][11][12]

  • Robust Stability: TBDMS ethers are stable across a broad spectrum of reaction conditions, including many oxidizing and reducing agents, organometallic reagents, and basic conditions.[11]

  • Facile and Selective Removal: The silicon-oxygen bond of TBDMS ethers is readily cleaved under mild conditions, most commonly with a fluoride ion source like tetrabutylammonium fluoride (TBAF).[11][13] This deprotection condition is orthogonal to the hydrogenolysis typically used to cleave the benzyl ether.

Experimental Protocol: TBDMS Protection of (3-(Benzyloxy)cyclobutyl)methanol

This protocol outlines a general procedure for the silylation of the primary alcohol.[11]

Materials:

  • (3-(Benzyloxy)cyclobutyl)methanol

  • Tert-butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (3-(Benzyloxy)cyclobutyl)methanol (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv).

  • To this stirred solution, add TBDMS-Cl (1.2 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the TBDMS-protected product.

Data Presentation: TBDMS Protection

ParameterConditionExpected Outcome
Reactants(3-(Benzyloxy)cyclobutyl)methanol, TBDMS-Cl, Imidazole
SolventAnhydrous DMF
TemperatureRoom Temperature
Reaction Time1-4 hours (TLC monitored)
Work-upAqueous NaHCO₃ quench, Ethyl acetate extraction
PurificationSilica gel column chromatography
Yield >95%
Visualization: TBDMS Protection Workflow

TBDMS_Protection cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_workup Work-up & Purification cluster_product Product Start (3-(Benzyloxy)cyclobutyl)methanol Reagents TBDMS-Cl, Imidazole Anhydrous DMF, Room Temp Start->Reagents Protection Workup 1. Quench with NaHCO₃ 2. EtOAc Extraction 3. Brine Wash & Dry 4. Concentrate Reagents->Workup Reaction Purification Silica Gel Chromatography Workup->Purification Product TBDMS-protected (3-(Benzyloxy)cyclobutyl)methanol Purification->Product Isolation

Caption: Workflow for TBDMS protection of the primary alcohol.

Scenario 2: Selective Deprotection Strategies

The utility of (3-(Benzyloxy)cyclobutyl)methanol as a synthetic intermediate is fully realized when its protecting groups can be removed selectively. This allows for the sequential unmasking and reaction of the two hydroxyl functionalities.

A. Deprotection of the TBDMS Ether

The TBDMS group can be selectively removed in the presence of the benzyl ether using fluoride-based reagents.[11][13]

Experimental Protocol: TBAF-Mediated Deprotection of TBDMS Ether

This protocol describes the standard procedure for cleaving a TBDMS ether using tetrabutylammonium fluoride (TBAF).[13]

Materials:

  • TBDMS-protected (3-(Benzyloxy)cyclobutyl)methanol

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the TBDMS-protected substrate (1.0 equiv) in anhydrous THF.

  • Add the TBAF solution (1.1 equiv) dropwise at room temperature.

  • Stir the reaction mixture and monitor by TLC until the starting material is consumed.

  • Dilute the reaction mixture with water and extract with DCM or EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the deprotected alcohol.

B. Deprotection of the Benzyl Ether

The benzyl ether can be cleaved while the TBDMS-protected primary alcohol remains intact through catalytic hydrogenolysis.[7][8] This method is highly selective and generally provides clean reactions.

Experimental Protocol: Catalytic Transfer Hydrogenolysis of the Benzyl Ether

This protocol utilizes a hydrogen donor in the presence of a palladium catalyst, which is often more convenient than using hydrogen gas.[7][14]

Materials:

  • TBDMS-protected (3-(Benzyloxy)cyclobutyl)methanol

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate or Formic acid

  • Methanol or Ethanol

Procedure:

  • In a round-bottom flask, dissolve the benzyl-protected compound in methanol or ethanol.

  • To this solution, add 10% Pd/C (typically 10-20 mol% Pd).

  • Add ammonium formate (5-10 equiv) or formic acid (as a hydrogen donor).[7]

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

  • The crude product can be purified further if necessary, typically by column chromatography.

Data Presentation: Orthogonal Deprotection

Protecting GroupDeprotection ReagentConditionsSelectivity
TBDMS Ether TBAF in THFRoom Temperature, 1-2 hoursHigh selectivity over benzyl ether
Benzyl Ether 10% Pd/C, Ammonium FormateMethanol, Room Temperature, 2-6 hoursHigh selectivity over TBDMS ether
Visualization: Orthogonal Deprotection Strategy

Orthogonal_Deprotection cluster_path1 Path 1: Deprotect Primary Alcohol cluster_path2 Path 2: Deprotect Benzyl Ether Start TBDMS-Protected (3-(Benzyloxy)cyclobutyl)methanol Reagent1 TBAF / THF Start->Reagent1 Fluoride-mediated cleavage Reagent2 H₂, Pd/C or Ammonium Formate, Pd/C Start->Reagent2 Catalytic Hydrogenolysis Product1 (3-(Benzyloxy)cyclobutyl)methanol Reagent1->Product1 Product2 TBDMS-Protected Cyclobutanol Reagent2->Product2

Caption: Decision tree for orthogonal deprotection.

Conclusion

The successful application of protecting group strategies is paramount for the efficient synthesis of complex molecules derived from (3-(Benzyloxy)cyclobutyl)methanol. The use of a TBDMS ether to protect the primary alcohol provides a robust and versatile intermediate. The orthogonal nature of TBDMS and benzyl ether deprotection—fluoride-mediated cleavage versus catalytic hydrogenolysis—offers chemists precise control over which functional group is revealed for subsequent reactions. The protocols and strategies outlined in this guide provide a solid foundation for researchers to confidently employ (3-(Benzyloxy)cyclobutyl)methanol in their synthetic endeavors.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl.
  • Chandra, D. et al. (n.d.). A Mild and Chemoselective Method for the Deprotection of Tertbutyldimethylsilyl (Tbdms) Ethers Using Iron(III) Tosylate as a Catalyst.
  • Benchchem. (n.d.). Application Notes and Protocols: Tert-Butyldimethylsilyl (TBDMS) Ethers as Protecting Groups for Primary Alcohols.
  • Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.
  • Reddy, Ch. R., et al. (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers. PMC - NIH.
  • Benchchem. (n.d.). Application Notes and Protocols: TBAF-Mediated Deprotection of TBDMS Ethers.
  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. DOI: 10.1055/s-1985-31113.
  • Scribd. (n.d.). TBDMS Ether Deprotection with CuCl2.
  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry.
  • Organic Chemistry at the University of Michigan. (n.d.). Alcohol Protecting Groups.
  • Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols.
  • ResearchGate. (n.d.). ORGANIC SYNTHESIS.
  • Benchchem. (n.d.). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
  • Benchchem. (n.d.). A Technical Guide to Benzyl and Trityl Ether Protecting Groups in Organic Synthesis.
  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
  • Wikipedia. (n.d.). Silyl ether.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Canadian Science Publishing. (1983). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Canadian Journal of Chemistry, 61(4).
  • Wang, Y., et al. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Zhang, K., Okumura, S., & Uozumi, Y. (2024, May 17). Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. ResearchGate.
  • Congreve, M. S., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664. DOI: 10.1055/s-1993-22563.
  • Crawford, C., & Oscarson, S. (2020, March 26). Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv.
  • Kaliappan, K. P. (2020, October 26). Protecting Groups. Chemistry IIT Bombay.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Suzhou Highfine Biotech. (2024, March 25). Alcoholic Hydroxyl Protection & Deprotection.
  • SlideShare. (n.d.). Protection of OH group of alcohol.
  • Reddit. (2024, November 29). How to get higher yields for TBDMSCl protection of alcohol.
  • ResearchGate. (n.d.). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine 11.
  • Semantic Scholar. (n.d.). Selective Cleavage of Benzyl Ethers.
  • Royal Society of Chemistry. (n.d.). . Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols: A Guide to Orthogonal Protection and Deprotection of Silyl Ethers.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers.
  • Benchchem. (n.d.). Application Notes and Protocols: Asymmetric Synthesis of 3-Benzylcyclobutanol for Drug Discovery.
  • PubChem. (n.d.). [3-(benzyloxy)cyclobutyl]methanol (C12H16O2).
  • Google Patents. (n.d.). CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.
  • CymitQuimica. (n.d.). CAS 1700-30-7: 3-Benzyloxybenzyl alcohol.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-(Benzyloxy)cyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of (3-(Benzyloxy)cyclobutyl)methanol, a valuable building block in contemporary drug discovery and development. This document provides in-depth, experience-driven troubleshooting advice for researchers encountering common side reactions and synthetic challenges. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose and resolve issues effectively.

The most common synthetic approach involves two key transformations: the selective protection of a cyclobutane precursor followed by the reduction of a carbonyl group. This guide is structured to address potential pitfalls at each of these critical stages.

Overall Synthetic Workflow

The synthesis typically starts from a commercially available cyclobutane derivative, such as dimethyl cyclobutane-1,1-dicarboxylate or a related mono-ester, which is then benzylated and subsequently reduced.

Synthetic_Workflow A Cyclobutane-1,1- dicarboxylic Acid Derivative B 3-(Benzyloxy)cyclobutane- 1-carboxylic Acid Derivative A->B  1. Benzylation (BnBr, Base)   C (3-(Benzyloxy)cyclobutyl)methanol B->C  2. Reduction (e.g., LiAlH4)  

Caption: General two-step synthetic pathway.

Part 1: FAQs and Troubleshooting for Benzyl Protection

The introduction of the benzyl protecting group is a critical step that often dictates the purity of the material proceeding to the reduction phase. The Williamson ether synthesis is a common method, typically employing benzyl bromide (BnBr) and a base like sodium hydride (NaH).[1][2]

Question 1: My benzylation reaction is incomplete. TLC and NMR analysis show a significant amount of unreacted starting material and benzyl alcohol. What are the likely causes?

Answer: This is a frequent issue often rooted in reagent quality and reaction conditions. Several factors can contribute to an incomplete reaction:

  • Insufficient or Inactive Base: Sodium hydride (NaH) is highly reactive towards moisture and can lose activity if improperly stored. An aged bottle of NaH may be coated with inactive sodium hydroxide.

    • Troubleshooting:

      • Use fresh NaH: Employ a new bottle or use NaH from a container stored under an inert atmosphere.

      • Verify Base Activity: A simple test is to add a small amount of NaH to a dry alcohol (like isopropanol); vigorous hydrogen evolution should be observed.

      • Ensure Stoichiometry: Use a slight excess of NaH (1.1-1.2 equivalents) to ensure complete deprotonation of the alcohol.

  • Presence of Moisture: Any water in the reaction will quench the sodium hydride, consuming it before it can deprotonate the substrate alcohol. This also hydrolyzes benzyl bromide to benzyl alcohol, a common impurity.

    • Troubleshooting:

      • Dry Your Solvent: Use freshly distilled or anhydrous grade solvents (e.g., THF, DMF) from a solvent purification system or a sealed commercial bottle.

      • Dry Your Glassware: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours before use. Assemble the apparatus while hot under a stream of inert gas (N₂ or Ar).

  • Low Reaction Temperature: While the initial deprotonation is often performed at 0°C to control the exothermic reaction, the subsequent reaction with benzyl bromide may require gentle heating (e.g., 40-60°C) to proceed at a reasonable rate, especially with sterically hindered alcohols.

Question 2: My reaction is complete, but the product is contaminated with a significant amount of dibenzyl ether. How can I prevent this side reaction?

Answer: Dibenzyl ether forms when the benzyl alkoxide intermediate, formed from the reaction of benzyl alcohol with NaH, attacks a molecule of benzyl bromide. Benzyl alcohol is often present as an impurity in the benzyl bromide starting material or is formed in situ from moisture.

Side_Reaction cluster_0 Desired Reaction cluster_1 Side Reaction ROH Substrate-OH RO_Na Substrate-O⁻Na⁺ ROH->RO_Na NaH Product Substrate-OBn (Product) RO_Na->Product BnBr BnOH BnOH (Impurity) BnO_Na BnO⁻Na⁺ BnOH->BnO_Na NaH SideProduct Bn-O-Bn (Dibenzyl Ether) BnO_Na->SideProduct BnBr

Caption: Competing pathways leading to product and dibenzyl ether.

  • Troubleshooting:

    • Purify Benzyl Bromide: Benzyl bromide can degrade over time to form benzyl alcohol and HBr. Purify it by distillation or by passing it through a short plug of activated neutral alumina immediately before use.

    • Control Addition: Add the benzyl bromide slowly to the solution of the deprotonated substrate. This maintains a low concentration of the electrophile, favoring reaction with the more abundant substrate alkoxide over the trace benzyl alkoxide impurity.

    • Use Alternative Protecting Group Strategies: For particularly sensitive substrates, consider using benzyl trichloroacetimidate under acidic conditions, which avoids the use of a strong base.[1]

Part 2: FAQs and Troubleshooting for Carbonyl Reduction

The reduction of the ester or carboxylic acid function to a primary alcohol is most commonly achieved with powerful hydride reagents like lithium aluminum hydride (LiAlH₄ or LAH).[3][4][5] This step is highly effective but requires strict anhydrous conditions and careful execution to avoid side reactions and dangerous work-up procedures.

Question 1: My LiAlH₄ reduction is sluggish or incomplete, even after extended reaction times. What is the problem?

Answer: Incomplete reduction is almost always due to the deactivation of the LiAlH₄ reagent or insufficient equivalents.

  • LiAlH₄ Inactivity: LAH reacts violently with water and even atmospheric moisture.[6] An improperly sealed bottle will have a gray, powdery coating of inactive aluminum hydroxides. Active LAH should be a fine, white to light-gray powder.

    • Troubleshooting:

      • Use Fresh Reagent: Always use a freshly opened bottle of LiAlH₄ or one that has been stored meticulously under an inert atmosphere.

      • Ensure Anhydrous Conditions: As with the benzylation step, all solvents (typically THF or diethyl ether) and glassware must be rigorously dried.

  • Stoichiometry: The reduction of an ester to a primary alcohol consumes two equivalents of hydride.[4][6] If the starting material is a carboxylic acid, the first equivalent of hydride is consumed in an acid-base reaction to form hydrogen gas and the lithium carboxylate salt, which is then reduced.[6][7]

    • Troubleshooting:

      • Calculate Equivalents Correctly: For esters, use at least 2.0 molar equivalents of H⁻ (i.e., 0.5 equivalents of LiAlH₄). For carboxylic acids, use at least 3.0 molar equivalents of H⁻ (i.e., 0.75 equivalents of LiAlH₄). In practice, using a 1.5- to 2-fold excess of the reagent is common to ensure the reaction goes to completion.

Table 1: LiAlH₄ Stoichiometry Guide

Starting MaterialHydride Equivalents (H⁻) RequiredMolar Equivalents (LiAlH₄) RequiredRecommended Excess (LiAlH₄)
Ester (RCOOR')2.00.50.75 - 1.0
Carboxylic Acid (RCOOH)3.00.751.0 - 1.5

Question 2: During the aqueous work-up of my LiAlH₄ reaction, a thick, gelatinous precipitate forms that is impossible to filter. How can I improve the work-up?

Answer: This is a classic problem caused by the formation of aluminum and lithium salts. A poorly executed quench can lead to colloidal emulsions. The "Fieser work-up" is a reliable and validated protocol to produce granular, easily filterable salts.

  • Troubleshooting Protocol (Fieser Work-up):

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly and cautiously add 'X' mL of water dropwise. (Note: This step is highly exothermic and releases hydrogen gas).

    • Add 'X' mL of 15% (w/v) aqueous NaOH solution dropwise.

    • Add '3X' mL of water.

    • Remove the ice bath and stir the mixture vigorously at room temperature for 30-60 minutes.

    • The resulting white precipitate should be granular and can be easily removed by filtration through a pad of Celite®.

Question 3: My NMR analysis suggests the cyclobutane ring may have opened or rearranged during the reduction. Is this a known side reaction?

Answer: While less common than with cyclopropanes, the inherent ring strain of a cyclobutane system can make it susceptible to cleavage under certain conditions, although strong evidence for this specific side reaction with LiAlH₄ is not prevalent in standard literature.[8] However, highly reactive intermediates or localized heating during the quench could potentially facilitate side reactions.

  • Diagnostic Workflow:

    • Confirm with Mass Spectrometry: Use LCMS or GCMS to check if the molecular weight of the side product corresponds to a ring-opened species (e.g., an acyclic C8 alcohol).

    • Re-evaluate Reaction Conditions: Ensure the reaction temperature was maintained (typically 0°C to room temperature) and that the addition of the substrate to the LAH slurry was controlled to prevent exotherms.

    • Consider Milder Reagents: If ring-opening is confirmed, consider a less aggressive reducing agent. While NaBH₄ is generally too weak to reduce esters, it can be effective if the ester is first converted to a more reactive mixed anhydride.[5][6]

Troubleshooting_Workflow Start Incomplete Reduction Observed (by TLC/LCMS) Q1 Was fresh LiAlH4 used from a properly stored bottle? Start->Q1 Sol1 Action: Repeat reaction with fresh LiAlH4. Q1->Sol1 No Q2 Were anhydrous solvents and glassware used? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Action: Repeat reaction with rigorously dried setup. Q2->Sol2 No Q3 Was sufficient excess of LiAlH4 used (see Table 1)? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Action: Repeat reaction with correct stoichiometry. Q3->Sol3 No End Problem likely resolved. If issues persist, consider ring strain or substrate purity. Q3->End Yes A3_No No

Caption: Decision tree for troubleshooting incomplete LAH reductions.

References

  • Preparation method of 3- (benzyloxy) -1-cyclobutanone.
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
  • Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.
  • 3-{[(Benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid. ChemScene.
  • Asymmetric Synthesis of 3-Benzylcyclobutanol for Drug Discovery. Benchchem.
  • 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid.MDPI.
  • Reductions with Lithium Aluminium Hydride.University of Cambridge, Department of Chemistry.
  • Ester Reduction (LiAlH4): Ester to Alcohol.Master Organic Chemistry.
  • (3-(benzyloxy)cyclobutyl)methanol.PubChem.
  • Benzyl Protection.Common Organic Chemistry.
  • Benzyl Ethers.Organic Chemistry Portal.
  • Lithium Aluminum Hydride (LiAlH4)
  • Methods for protecting and deprotecting a diol group.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • Preparation of highly enantiomerically enriched cyclobutane and cyclobutene diols.
  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.Chemistry Steps.
  • Synthesis Pathways for 3-Benzylcyclobutanol: A Technical Guide. Benchchem.
  • LiAlH4 Reduction Reaction + Mechanism.Leah4sci.

Sources

removal of impurities from (3-(Benzyloxy)cyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification and Troubleshooting of (3-(Benzyloxy)cyclobutyl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers, synthetic chemists, and drug development professionals facing challenges in the isolation and purification of (3-(Benzyloxy)cyclobutyl)methanol.

The synthesis of this cyclobutane derivative—typically via the reduction of 3-(benzyloxy)cyclobutanecarboxylic acid or 3-(benzyloxy)cyclobutan-1-one—often yields a complex crude mixture. Success depends on understanding the chemical causality behind impurity formation and applying self-validating purification systems.

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Alcohol, Salts, Unreacted SM) Quench Quench & Salt Precipitation (Fieser / NH4Cl) Crude->Quench LLE Liquid-Liquid Extraction (Basic Aqueous Wash) Quench->LLE AqWaste Aqueous Phase (Salts, Carboxylic Acids) LLE->AqWaste Aqueous OrgPhase Organic Phase (Product, Benzyl Alcohol, Isomers) LLE->OrgPhase Organic Chromatography Silica Gel Flash Chromatography (Hexanes/EtOAc) OrgPhase->Chromatography PureCis Pure cis-Isomer Chromatography->PureCis Higher Rf PureTrans Pure trans-Isomer Chromatography->PureTrans Lower Rf

Workflow for the purification of (3-(benzyloxy)cyclobutyl)methanol.

Frequently Asked Questions & Troubleshooting

Q1: During the reduction step, my final product contains a significant amount of debenzylated cyclobutane diol. Why is the benzyl ether cleaving? Causality & Solution: The benzyl ether protecting group is generally robust, but it is susceptible to unintended cleavage (debenzylation) under harsh reducing conditions or in the presence of strong Lewis acids[1]. If you are using lithium aluminum hydride (LiAlH₄) at elevated temperatures or in combination with Lewis acidic additives (like AlCl₃), the ether oxygen coordinates with the metal center, leading to nucleophilic attack and the cleavage of the benzyl-oxygen bond. Action: Switch to a milder reducing agent. For instance, the reduction of 3-(benzyloxy)cyclobutan-1-one derivatives can be efficiently performed using NaBH₄ in methanol at 0 °C, which perfectly preserves the benzyl ether[2]. If reducing an ester, utilize LiBH₄ or DIBAL-H at low temperatures (-78 °C to 0 °C) to prevent over-reduction.

Q2: I have successfully synthesized the product, but NMR shows a mixture of cis and trans diastereomers. How can I separate them effectively? Causality & Solution: The cis and trans isomers of (3-(Benzyloxy)cyclobutyl)methanol possess different spatial arrangements that affect their dipole moments and their interaction with the stationary phase. The isomer with the more sterically hindered hydroxyl group will exhibit weaker hydrogen bonding with the silanol groups of the silica gel, leading to a distinct retention factor (Rf). Action: Utilize flash column chromatography on silica gel. A solvent system of Hexanes/Ethyl Acetate (typically starting at 9:1 and grading to 7:3) provides the necessary resolution[3]. Alternatively, washing the mixture through a silica gel plug with 25% EtOAc in dichloromethane can rapidly remove highly polar impurities before fine separation.

Q3: My post-reduction workup results in a stubborn, gelatinous emulsion. How do I remove the inorganic salts without losing my product? Causality & Solution: Emulsions during the aqueous workup of aluminum- or boron-based reductions are caused by the formation of insoluble, polymeric metal hydroxides (e.g., Al(OH)₃). These polymers trap the organic solvent and the product, making phase separation impossible. Action: Implement a self-validating quenching protocol. For LiAlH₄, use the Fieser method (described in the protocols below). This specifically forces the aluminum salts to precipitate as a granular, easily filterable white solid (sodium aluminate), completely breaking the emulsion. For NaBH₄ reductions, quenching with water or saturated aqueous NH₄Cl followed by extraction with dichloromethane (DCM) is highly effective[2].

Q4: How do I remove trace unreacted 3-(benzyloxy)cyclobutanecarboxylic acid from the final alcohol? Causality & Solution: Unreacted starting material will co-elute during chromatography if not addressed. Because the starting material contains an acidic carboxyl group (pKa ~4-5) and the product is a neutral alcohol, an acid-base liquid-liquid extraction is the most logical and efficient separation method. Action: Wash the organic phase with a mild base, such as saturated aqueous NaHCO₃. The carboxylic acid is deprotonated to form a water-soluble carboxylate salt, partitioning entirely into the aqueous layer, while the neutral (3-(Benzyloxy)cyclobutyl)methanol remains in the organic layer.

Quantitative Impurity Profiling

To aid in TLC monitoring and purification, refer to the following physicochemical data summary.

CompoundMolecular Weight ( g/mol )Typical Rf (Hexanes:EtOAc 7:3)Physical StatePrimary Removal Strategy
(3-(Benzyloxy)cyclobutyl)methanol 192.260.35 - 0.45Colorless oilTarget Product (Isomer separation via gradient chromatography)
3-(Benzyloxy)cyclobutanecarboxylic acid206.240.10 (streaks)Solid/OilLiquid-Liquid Extraction (Basic NaHCO₃ wash)
Benzyl alcohol108.140.55LiquidHigh-vacuum distillation or early-eluting chromatography fractions
3-(Hydroxymethyl)cyclobutan-1-ol102.130.05Viscous oilAqueous wash or late-eluting chromatography fractions

Detailed Experimental Protocols

Protocol 1: Self-Validating Fieser Workup (For LiAlH₄ Reductions)

This protocol guarantees the destruction of unreacted hydride and the formation of filterable salts, validating itself when a crisp white precipitate forms.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • For every

    
     grams  of LiAlH₄ used in the reaction, slowly add 
    
    
    
    mL
    of distilled water dropwise with vigorous stirring. (Caution: Highly exothermic, H₂ gas evolution).
  • Add

    
     mL  of a 15% (w/v) aqueous NaOH solution dropwise.
    
  • Add

    
     mL  of distilled water.
    
  • Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 15-30 minutes until the aluminum salts precipitate as a granular white solid.

  • Filter the mixture through a pad of Celite to remove the salts. Wash the filter cake thoroughly with ethyl acetate or diethyl ether.

  • Concentrate the filtrate in vacuo to yield the crude alcohol.

Protocol 2: Silica Gel Flash Chromatography for Isomer Separation

This protocol outlines the isolation of the target alcohol from neutral impurities (like benzyl alcohol).

  • Pack a glass column with silica gel (40-63 µm particle size) using Hexanes as the solvent[3].

  • Dissolve the crude (3-(Benzyloxy)cyclobutyl)methanol in a minimum volume of dichloromethane (DCM) and load it evenly onto the silica bed.

  • Elute the column using a gradient solvent system, starting with 100% Hexanes to flush out non-polar impurities.

  • Gradually increase the polarity to 90:10 Hexanes:Ethyl Acetate to elute cleaved benzyl alcohol impurities.

  • Increase the polarity to 70:30 Hexanes:Ethyl Acetate. Collect fractions in small volumes (e.g., 15-20 mL). The cis and trans isomers of the product will elute in this window.

  • Analyze fractions via TLC (visualized with UV light and p-anisaldehyde stain). Combine fractions containing the pure desired isomer and concentrate in vacuo.

References

  • February | 2024 - New Drug Approvals Source: New Drug Approvals URL
  • A Comparative Guide to Benzyl, Trityl, and Silyl Ethers as Alcohol Protecting Groups Source: Benchchem URL
  • WO2020010210A1 - Mertk degraders and uses thereof Source: Google Patents URL
  • 2-17 Science About O-Benzyl protecting groups Source: Atlanchim Pharma URL

Sources

stability of (3-(Benzyloxy)cyclobutyl)methanol under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (3-(Benzyloxy)cyclobutyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of handling this compound, with a specific focus on its stability under acidic conditions. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a foundation of robust scientific principles.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of (3-(Benzyloxy)cyclobutyl)methanol in acidic environments.

Q1: What are the primary degradation pathways for (3-(Benzyloxy)cyclobutyl)methanol under acidic conditions?

A1: The structure of (3-(Benzyloxy)cyclobutyl)methanol contains two primary sites susceptible to acid-catalyzed degradation: the benzyl ether linkage and the strained cyclobutane ring.

  • Acid-Catalyzed Cleavage of the Benzyl Ether: This is a significant pathway to consider. The ether oxygen can be protonated by a strong acid, making the alcohol a good leaving group. The cleavage can proceed via an SN1 or SN2 mechanism, yielding 3-(hydroxymethyl)cyclobutanol and benzyl-derived byproducts. The SN1 pathway is often favored due to the stability of the resulting benzylic carbocation[1][2].

  • Rearrangement or Ring-Opening of the Cyclobutane Ring: Cyclobutane rings, while more stable than cyclopropanes, possess significant ring strain. Under acidic conditions, particularly with heat, they can undergo rearrangement or ring-opening reactions[3][4]. The presence of the hydroxyl and ether functional groups can influence the regioselectivity of these reactions. Acid-catalyzed ring expansion to form cyclopentane derivatives is a known reaction for some substituted cyclobutanes[3][5].

Q2: How do acid strength and temperature influence the stability of (3-(Benzyloxy)cyclobutyl)methanol?

A2: The rate and extent of degradation are highly dependent on both acid strength and temperature.

  • Acid Strength: Stronger acids (e.g., HCl, H₂SO₄, trifluoroacetic acid) will more readily protonate the ether oxygen, accelerating the cleavage of the benzyl ether[1][6]. Lewis acids are also effective at cleaving benzyl ethers[7]. Milder acidic conditions, such as using acetic acid as a solvent, may be tolerated, especially at lower temperatures[7].

Q3: What are the likely byproducts of the acid-catalyzed degradation of (3-(Benzyloxy)cyclobutyl)methanol?

A3: Based on the primary degradation pathways, a range of byproducts can be anticipated. The following table summarizes the most probable degradation products and the conditions favoring their formation.

Degradation ProductFormation PathwayConditions Favoring Formation
3-(Hydroxymethyl)cyclobutanolBenzyl ether cleavageStrong protic or Lewis acids
Benzyl alcoholBenzyl ether cleavageStrong protic acids in the presence of a nucleophile (e.g., water)
Benzyl halideBenzyl ether cleavageStrong hydrohalic acids (e.g., HBr, HI)[1]
Dibenzyl etherSelf-condensation of benzyl alcoholStrongly acidic, non-aqueous conditions[2]
Cyclopentane derivativesRing expansion of the cyclobutane ringStrong acids, elevated temperatures[3]
AlkenesDehydration of the primary alcoholHarsh acidic conditions and high temperatures

Q4: What are the recommended storage conditions for (3-(Benzyloxy)cyclobutyl)methanol, especially if it will be used in an acidic formulation?

A4: For optimal long-term stability, (3-(Benzyloxy)cyclobutyl)methanol should be stored in a well-sealed container, protected from light, in a cool and dry place. Refrigeration is recommended. For use in acidic formulations, it is advisable to prepare the formulation fresh and store it at a low temperature to minimize degradation. If the final formulation must be acidic, a thorough stability study is essential to determine its shelf-life under the intended storage conditions[8].

Q5: Which analytical methods are most suitable for monitoring the stability of (3-(Benzyloxy)cyclobutyl)methanol?

A5: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive stability assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary tool for quantifying the parent compound and separating its degradation products. A diode-array detector can provide additional information about the nature of the impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the molecular weights of degradation products, aiding in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the starting material and to characterize any major degradation products that can be isolated.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on scientific principles.

Issue 1: Unexpected Peaks Observed in HPLC Analysis After Exposure to Acidic Conditions

You've subjected your (3-(Benzyloxy)cyclobutyl)methanol to an acidic environment and now your HPLC chromatogram shows several new, unexpected peaks.

  • Possible Cause 1: Cleavage of the Benzyl Ether The most likely scenario is the cleavage of the benzyl ether bond. This would result in the formation of 3-(hydroxymethyl)cyclobutanol and a benzyl-containing byproduct.

  • Possible Cause 2: Rearrangement of the Cyclobutane Ring Acid-catalyzed rearrangement of the cyclobutane ring could lead to the formation of isomeric products, which may have different retention times on your HPLC column.

  • Characterize the Unknown Peaks:

    • LC-MS Analysis: Determine the molecular weight of the species corresponding to the new peaks. This is the most direct way to identify potential degradation products.

    • Spiking Study: If you have access to potential degradation products (e.g., benzyl alcohol), spike your sample with a small amount and see if the peak area of one of the unknown peaks increases.

  • Investigate the Mechanism:

    • The diagram below illustrates the acid-catalyzed cleavage of the benzyl ether via an SN1 mechanism, which is a likely pathway.

    G cluster_0 Protonation of Ether Oxygen cluster_1 Formation of Carbocation cluster_2 Nucleophilic Attack Start (3-(Benzyloxy)cyclobutyl)methanol Protonated Protonated Ether Start->Protonated + H+ Carbocation Benzylic Carbocation Protonated->Carbocation Slow Step LeavingGroup 3-(Hydroxymethyl)cyclobutanol Protonated->LeavingGroup FinalProduct Benzyl Alcohol Carbocation->FinalProduct + H2O - H+

    Acid-catalyzed cleavage of the benzyl ether.
  • Optimize Reaction Conditions:

    • If benzyl ether cleavage is undesirable, consider using a milder acid or a lower reaction temperature.

    • If the reaction requires acidic conditions, a different protecting group for the alcohol that is more stable to acid may be necessary.

Issue 2: Low Yield or Recovery of Starting Material After a Reaction in an Acidic Medium

You've performed a reaction in an acidic solvent and find that a significant portion of your starting material has disappeared, with no single major byproduct.

  • Possible Cause: Multiple Degradation Pathways and/or Polymerization Harsh acidic conditions can initiate multiple degradation pathways simultaneously. The formation of a stable benzylic carbocation can also initiate polymerization, leading to a complex mixture of higher molecular weight species that may not be easily detectable by standard HPLC methods.

  • Conduct a Forced Degradation Study:

    • This will help you understand the stability of your compound under the specific reaction conditions without other reagents present.

    Protocol: Forced Degradation Study

    • Prepare a stock solution of (3-(Benzyloxy)cyclobutyl)methanol in a suitable solvent (e.g., acetonitrile/water).

    • Aliquot the stock solution into several vials.

    • To each vial, add the acidic medium you plan to use for your reaction.

    • Incubate the vials at the intended reaction temperature.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), remove a vial, quench the acid with a suitable base (e.g., NaHCO₃), and analyze the sample by HPLC.

    • The workflow for this study is outlined below.

    G Start Prepare Stock Solution Aliquot Aliquot into Vials Start->Aliquot AddAcid Add Acidic Medium Aliquot->AddAcid Incubate Incubate at Reaction Temp. AddAcid->Incubate Quench Quench at Time Points Incubate->Quench Analyze Analyze by HPLC Quench->Analyze

    Forced degradation study workflow.
  • Modify Reaction Conditions:

    • Use a Milder Acid: If possible, switch to a weaker acid (e.g., acetic acid) or a solid-supported acid catalyst that can be easily filtered off.

    • Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired transformation to occur at a reasonable rate.

    • Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to minimize the time the starting material is exposed to the acidic conditions.

By understanding the inherent stability of (3-(Benzyloxy)cyclobutyl)methanol and the potential pathways of degradation, you can design more robust experiments and troubleshoot unexpected outcomes with confidence.

References

  • Benchchem. (2025). Application Notes and Protocols: Acid-Catalyzed Deprotection of Benzyldimethylsilyl Ethers.
  • ACS Publications. (2025). Lewis Acid-Catalyzed Ring-Opening Reaction of Bicyclobutanes (BCBs) for the Highly Selective Synthesis of 1,1,3-Trisubstituted Cyclobutanes | Organic Letters.
  • ScienceDirect. (n.d.). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers.
  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
  • PMC. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous)
  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups.
  • Organic Chemistry Portal. (n.d.). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)
  • ETH Research Collection. (2020). Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes.
  • MDPI. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions.
  • Common Organic Chemistry. (n.d.). Benzyl Protection.
  • PMC. (n.d.).
  • ResearchGate. (n.d.).
  • Benchchem. (2025). A Comparative Guide to the Ring-Opening Reactivity of Cyclobutene and Cyclopropane.
  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane.
  • accessdata.fda.gov. (n.d.). 3.2.S.7.1 Stability Summary and Conclusions.
  • PMC. (n.d.).
  • ResearchGate. (2017). Ring opening of cyclobutane in 1,3-dimethyl-5-methylenebarbituric acid dimer by various nucleophiles.
  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis.
  • PubChemLite. (n.d.). [3-(benzyloxy)cyclobutyl]methanol (C12H16O2).
  • Benchchem. (n.d.). Synthesis Pathways for 3-Benzylcyclobutanol: A Technical Guide.
  • Google Patents. (n.d.). CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone.
  • Labsolu.ca. (n.d.). [3-(benzyloxy)-1-(hydroxymethyl)cyclobutyl]methanol.
  • Hit2Lead. (n.d.). [trans-3-(benzyloxy)cyclobutyl]methanol | CAS# 128041-57-6 | MFCD28344028 | BB-4091265.
  • ChemicalBook. (n.d.). (benzyloxy)methanol synthesis.
  • Benchchem. (2025). Stability and degradation of 3-Benzylcyclobutanol under different conditions.
  • BLDpharm. (n.d.). 172324-65-1|trans-3-((Benzyloxy)methyl)cyclobutanol.
  • MDPI. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions.

Sources

Technical Support Center: Optimization of Reaction Conditions for (3-(Benzyloxy)cyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cyclobutane chemistry. Synthesizing (3-(benzyloxy)cyclobutyl)methanol from its corresponding carboxylic acid or ester precursor presents unique synthetic challenges. 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid and related derivatives are highly relevant starting materials in modern drug discovery[1]. However, the cyclobutane ring is inherently strained, and the reduction of cyclobutanecarboxylic acids typically requires strong reducing agents like Lithium Aluminum Hydride (LiAlH4) to achieve high yields[2].

This guide provides a mechanistic troubleshooting framework to optimize your reduction conditions, ensuring high yields, stereochemical fidelity (cis/trans retention), and functional group tolerance.

Mechanistic Workflow & Reaction Pathways

The reduction of cyclobutane esters generally proceeds smoothly at room temperature[3]. However, the 1,3-disubstitution pattern is prone to cis/trans epimerization under basic conditions, and the benzyl ether protecting group can be sensitive to harsh Lewis acids. The resulting cyclobutyl methanols are critical intermediates that require careful stereochemical control during the reduction step[4].

G SM 3-(Benzyloxy)cyclobutane- carboxylic acid/ester Epimer Epimerized Cyclobutane SM->Epimer Basic Conditions (Alpha-deprotonation) Aldehyde Aldehyde Intermediate SM->Aldehyde Hydride Transfer (LiAlH4 or BH3) Target (3-(Benzyloxy)cyclobutyl)methanol (Target Product) Debenz Debenzylated Diol (Side Product) Target->Debenz Harsh Lewis Acids (e.g., AlCl3/LiAlH4) Aldehyde->Target Fast Reduction

Reaction pathways for the reduction of 3-(benzyloxy)cyclobutane derivatives.

Optimization Data: Reducing Agent Comparison

To select the optimal conditions for your specific substrate, consult the quantitative comparison below. The choice of reagent dictates the stereochemical outcome and the stability of the benzyl ether.

Reducing AgentPrecursor TypeTempTypical YieldStereoretention (cis/trans)Debenzylation Risk
LiAlH₄ (1.5 eq)Ester0 °C to RT85–92%Moderate (Base-sensitive)Low at RT
BH₃·THF (2.0 eq)Free Acid0 °C to RT88–95%ExcellentVery Low
NaBH₄ / I₂ Free AcidReflux70–80%GoodModerate
DIBAL-H (2.5 eq)Ester-78 °C to RT60–75%ExcellentLow
Troubleshooting FAQs

Q1: Why am I observing a shift in the cis/trans ratio of my cyclobutane ring during the reduction? A: The alpha-proton of cyclobutanecarboxylic esters is relatively acidic. When using strongly basic reducing agents like LiAlH₄, the hydride can act as a base before it acts as a nucleophile. This deprotonates the alpha-position, causing epimerization via a planar enolate intermediate before the reduction is complete.

  • Solution: If stereochemical fidelity is critical, hydrolyze the ester to the free carboxylic acid and reduce it using Borane-Tetrahydrofuran (BH₃·THF). BH₃ is a neutral, electrophilic reducing agent that coordinates directly to the carboxyl oxygen without basic side reactions, perfectly preserving the initial cis/trans ratio.

Q2: My benzyl protecting group is cleaving during the reduction, yielding a diol. How do I prevent this? A: Benzyl ethers are generally stable to standard LiAlH₄ and BH₃ reductions at ambient temperatures. However, if you are using AlH₃ (generated in situ from LiAlH₄ and AlCl₃) or heating the reaction excessively (e.g., refluxing THF for >12 hours), the strong Lewis acidity of the aluminum species coordinates with the benzyl ether oxygen. This activates the C-O bond, leading to hydride-mediated cleavage (debenzylation).

  • Solution: Keep the reaction strictly at or below room temperature (20–25 °C). If heating is required for a sluggish substrate, switch to a less Lewis-acidic system like BH₃·THF.

Q3: The reaction stalls, and I am recovering unreacted starting material or aldehyde intermediates. A: Free carboxylic acids can form highly insoluble lithium carboxylate salts upon the initial deprotonation by LiAlH₄, which precipitates out of the THF solution and halts the reduction.

  • Solution: Either esterify the acid (e.g., to a methyl or ethyl ester) prior to LiAlH₄ reduction, or use BH₃·THF. Borane reduces free carboxylic acids exceptionally fast due to the formation of a highly reactive triacyloxyborane intermediate.

Q4: I get massive, unfilterable emulsions during the aqueous workup of the LiAlH₄ reaction. How do I isolate my product? A: This is a classic issue caused by the formation of gelatinous, polymeric aluminum hydroxides upon quenching with plain water or acid.

  • Solution: Implement the Fieser Workup Method . For every

    
     grams of LiAlH₄ used, sequentially add 
    
    
    
    mL of distilled water,
    
    
    mL of 15% aqueous NaOH, and
    
    
    mL of distilled water while stirring vigorously. This specific sequence collapses the gel into a granular, easily filterable white precipitate (sodium aluminate), leaving your (3-(benzyloxy)cyclobutyl)methanol cleanly in the organic phase.
Standard Operating Protocol (SOP)

Optimized BH₃·THF Reduction of 3-(Benzyloxy)cyclobutanecarboxylic acid

This protocol is specifically designed to maximize yield while completely preventing cis/trans epimerization and benzyl ether cleavage.

Step 1: Preparation Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous argon atmosphere.

Step 2: Substrate Loading Dissolve 10.0 mmol of 3-(benzyloxy)cyclobutanecarboxylic acid in 30 mL of anhydrous THF. Cool the solution to 0 °C using an ice-water bath.

Step 3: Reagent Addition Dropwise add 20.0 mL of BH₃·THF complex (1.0 M in THF, 20.0 mmol, 2.0 eq) via a chemically resistant syringe over 15 minutes.

  • Critical Safety Note: Vigorous hydrogen gas evolution will occur. Ensure the reaction is properly vented through an oil bubbler.

Step 4: Reaction Execution Remove the ice bath and allow the reaction to warm to room temperature (22 °C). Stir for 4–6 hours. Monitor the consumption of the starting material via TLC (Eluent: Hexanes/EtOAc 7:3, visualized with UV and KMnO₄ stain).

Step 5: Quenching Cool the mixture back to 0 °C. Carefully quench the reaction by the dropwise addition of 10 mL of Methanol. This destroys excess borane by forming volatile trimethyl borate and hydrogen gas. Follow this by adding 10 mL of 1 M HCl to break down the borate esters.

Step 6: Extraction & Isolation Concentrate the mixture under reduced pressure to remove the bulk of the THF and Methanol. Extract the remaining aqueous residue with Ethyl Acetate (3 x 20 mL).

Step 7: Washing & Drying Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) to neutralize any residual acid, followed by brine (20 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude (3-(Benzyloxy)cyclobutyl)methanol.

References
  • Methyl 1-amino-3-(benzyloxy)
  • Decarboxylative Halogenation of Organic Compounds | Chemical Reviews.
  • Enantioselective allylic alkylation of cyclobutanecarboxylic acid. ChemComm - RSC Publishing.
  • Identification of the Sex Pheromone of the Invasive Scale Acutaspis albopicta (Hemiptera: Diaspididae). Journal of Economic Entomology.

Sources

troubleshooting stereoselectivity in (3-(Benzyloxy)cyclobutyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Technical Support Center – Advanced Organic Synthesis Division Subject: Troubleshooting Guide: Stereocontrol in (3-(Benzyloxy)cyclobutyl)methanol Synthesis

Executive Summary

The synthesis of (3-(benzyloxy)cyclobutyl)methanol presents a classic stereochemical challenge: controlling the cis/trans ratio of a 1,3-disubstituted cyclobutane. Unlike cyclohexane systems, where 1,3-diequatorial substituents correspond to the cis isomer (making it thermodynamically stable), the puckered conformation of cyclobutane also favors the cis-1,3-disubstituted isomer as the thermodynamic product (pseudo-diequatorial).[1]

This guide addresses the three most common user pain points:

  • Ambiguity in Assignment: How to definitively distinguish cis from trans using NMR.

  • Poor Selectivity: How to bias the reaction toward the desired isomer.

  • Separation Difficulties: How to resolve mixtures when synthesis yields both.

Module 1: Diagnostic & Analysis

Q: I have isolated a product, but I cannot determine if it is the cis or trans isomer. How do I distinguish them?

A: The most reliable method is 1D NOE (Nuclear Overhauser Effect) NMR spectroscopy. Coupling constants (


) in cyclobutanes are often complex due to ring puckering and can be misleading.
Stereochemical Assignment Protocol

The relative stereochemistry is defined by the relationship between the proton at C1 (attached to hydroxymethyl) and the proton at C3 (attached to benzyloxy).

FeatureCis-Isomer (Thermodynamic)Trans-Isomer (Kinetic/Less Stable)
Conformation Pseudo-diequatorial (both substituents equatorial).One pseudo-axial, one pseudo-equatorial.[1][2]
NOE Signal Strong enhancement between H1 and H3.No/Weak enhancement between H1 and H3.
13C NMR C1/C3 carbons typically shielded (upfield) due to

-gauche effect (check specific analogs).[1]
C1/C3 carbons typically deshielded (downfield).[1]

Expert Insight: Do not rely solely on chemical shift comparison unless you have both isomers pure. The puckering angle of cyclobutane (~25-30°) brings 1,3-cis protons into close spatial proximity (~2.0 Å), resulting in a distinct NOE signal.[1]

Module 2: Strategic Route Selection

Q: My current route gives a 1:1 mixture. How can I modify my synthesis to favor one isomer?

A: Your choice of starting material dictates your stereochemical outcome. You are likely using one of two common pathways: the Ketone Route (favors cis) or the Malonate Route (gives mixtures).

Pathway A: The Ketone Route (High Cis Selectivity)

Target:Cis-(3-(benzyloxy)cyclobutyl)methanol Precursor: 3-(Benzyloxy)cyclobutanone[3][4]

  • Wittig Reaction: Convert ketone to exocyclic alkene (e.g., using methoxymethylenetriphenylphosphorane).[1]

  • Hydrolysis: Yields the aldehyde.

  • Reduction: Yields the alcohol. Mechanism: Hydrogenation of 3-substituted cyclobutenes or exocyclic alkenes typically occurs from the less hindered face (anti to the bulky benzyloxy group). This addition places the incoming hydrogens trans to the benzyloxy group, forcing the new substituent (methanol group) into the cis position.

Pathway B: The Malonate/Carboxylate Route (Access to Trans)

Target:Trans-(3-(benzyloxy)cyclobutyl)methanol (requires separation) Precursor: Diethyl malonate + Epichlorohydrin (or similar bis-electrophile).

  • Cyclization: Forms cyclobutane-1,1-dicarboxylate.

  • Decarboxylation: Thermal decarboxylation yields a mixture of cis and trans acids.[5]

  • Separation: You must separate at the ester stage (see Module 3).

SynthesisPathways Start Target Molecule: (3-(Benzyloxy)cyclobutyl)methanol Decision Which Isomer do you need? Start->Decision CisTarget Target: CIS Isomer (Thermodynamic) Decision->CisTarget TransTarget Target: TRANS Isomer (Kinetic) Decision->TransTarget RouteA Route A: Ketone Precursor (3-Benzyloxycyclobutanone) CisTarget->RouteA Preferred RouteB Route B: Malonate Precursor (Cyclobutane-1,1-dicarboxylate) TransTarget->RouteB Required StepA1 1. Wittig/Homologation 2. Hydrogenation (H2/Pd) RouteA->StepA1 StepB1 1. Decarboxylation (Yields ~1:1 Cis/Trans Acid) RouteB->StepB1 StepA2 Result: High CIS Selectivity (H2 attacks anti-to-OBn) StepA1->StepA2 StepB2 2. Esterification & Chromatography (Separate Isomers Here) StepB1->StepB2 StepB3 3. LiAlH4 Reduction (Retains Stereochemistry) StepB2->StepB3

Figure 1: Decision tree for selecting the synthetic route based on the desired stereoisomer.

Module 3: Separation & Purification

Q: I have a mixture of cis/trans acids from the decarboxylation step. They co-elute on TLC and column. How do I separate them?

A: Do not attempt to separate the carboxylic acids. Cyclobutane carboxylic acids often form hydrogen-bonded dimers in solution, broadening peaks and obscuring separation.[1]

Protocol for Separation:

  • Esterification: Convert the crude acid mixture to the methyl ester (MeOH, H2SO4, reflux) or ethyl ester .[1] Esters do not dimerize and show distinct physical properties.

  • Chromatography:

    • Stationary Phase: Standard Silica Gel (40-63 µm).

    • Mobile Phase: Hexanes/Ethyl Acetate (gradient).[1] The cis and trans esters typically have different Rf values (often

      
      ).
      
    • Order of Elution: The cis isomer (diequatorial-like) is often slightly more polar than the trans isomer in 1,3-systems, but this must be determined experimentally for your specific protecting group.

  • Reduction: Once separated, reduce the pure ester with LiAlH4 (Lithium Aluminum Hydride) in THF. This reduction preserves the stereocenter at C1.

Module 4: Equilibration (Thermodynamic Control)

Q: I need the cis isomer, but I only have the trans ester (or a mixture). Can I convert it?

A: Yes. For 1,3-disubstituted cyclobutanes, the cis isomer is generally the thermodynamic product.

Equilibration Protocol:

  • Reagents: Dissolve the ester mixture in dry methanol.

  • Catalyst: Add catalytic Sodium Methoxide (NaOMe, 0.1 eq).[1]

  • Conditions: Reflux for 4-12 hours.

  • Mechanism: The base deprotonates the

    
    -carbon (C1), forming a planar enolate. Reprotonation occurs to favor the lower-energy conformation (diequatorial cis).
    
  • Result: The ratio will shift heavily toward the cis isomer (typically >4:1).

References

  • Wiberg, K. B., & Barth, D. E. (1969).[1] Journal of the American Chemical Society. "Cyclobutane derivatives. V. The 1,3-disubstituted cyclobutanes." (Establishes thermodynamic stability of cis-1,3 isomers). [1]

  • Pigge, F. C., et al. (2013).[1] The Journal of Organic Chemistry. "Synthesis of 3-Substituted Cyclobutanes." (Details on ketone reduction and stereoselectivity). [1]

  • BenchChem Technical Guides. (2025). "Stereoselective Reductions of 3-Substituted Cyclobutanones." (Practical protocols for hydride reductions). [1]

  • Eliel, E. L.Stereochemistry of Carbon Compounds.

Sources

Technical Support Center: Synthesis of (3-(Benzyloxy)cyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Post-Reduction Work-up and Purification

Prepared by a Senior Application Scientist, this guide provides in-depth technical support for researchers encountering challenges during the work-up and purification of (3-(Benzyloxy)cyclobutyl)methanol. This molecule is typically synthesized via the reduction of a precursor ester, such as ethyl 3-(benzyloxy)cyclobutanecarboxylate, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). The work-up procedure following such a reduction is critical for achieving high yield and purity and presents several common challenges. This document addresses these issues in a practical, question-and-answer format, grounded in established chemical principles.

General Work-Up & Purification Workflow

The following diagram illustrates the standard sequence of operations for the work-up and purification of (3-(Benzyloxy)cyclobutyl)methanol after its synthesis via LiAlH₄ reduction.

Workup_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage Reaction LiAlH₄ Reduction Mixture in Anhydrous Ether/THF Quench 1. Quenching (e.g., Fieser Method) Reaction->Quench Cool to 0 °C Filter 2. Filtration (Remove Aluminum Salts) Quench->Filter Forms solid precipitate Extract 3. Liquid-Liquid Extraction Filter->Extract Isolates filtrate Dry 4. Drying & Concentration Extract->Dry Separates organic layer Crude Crude Product Dry->Crude Purify Flash Column Chromatography Crude->Purify Pure Pure (3-(Benzyloxy)cyclobutyl)methanol Purify->Pure

Caption: Standard workflow for the work-up of (3-(Benzyloxy)cyclobutyl)methanol.

Troubleshooting Guide

This section addresses specific problems that may arise during the experimental work-up.

Question 1: During the quenching of my LiAlH₄ reaction, I observed vigorous gas evolution and the formation of a thick, gelatinous precipitate that is impossible to filter. What happened and how can I prevent this?

Answer: This is a very common issue when quenching LiAlH₄ reactions. The vigorous gas evolution is from the reaction of excess LiAlH₄ with the protic quenching agent (usually water), producing hydrogen gas.[1] The gelatinous precipitate consists of aluminum salts (aluminum hydroxides), which can physically trap a significant portion of your desired product, leading to low yields.

Causality & Prevention:

  • Incorrect Quenching Technique: Adding water too quickly or at a temperature above 0 °C will cause a violent, uncontrolled reaction and favor the formation of amorphous, gelatinous aluminum salts. Most accidental fires and runaway reactions occur during the quenching step.[1]

  • Recommended Solution (Fieser Work-up): The Fieser method is designed to produce granular, easily filterable aluminum salts.[2] After diluting the reaction mixture with an appropriate solvent (e.g., diethyl ether) and cooling to 0 °C, the procedure involves the slow, sequential dropwise addition of:

    • x mL of water

    • x mL of 15% aqueous sodium hydroxide (NaOH)

    • 3x mL of water (where x is the number of grams of LiAlH₄ used in the reaction).[2] This carefully controlled hydrolysis and precipitation process results in a solid that can be easily removed by filtration.

  • Alternative Solution (Rochelle's Salt): An excellent alternative is to quench the reaction with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate).[3] The tartrate dianion is a superb chelating agent for aluminum ions, forming a soluble complex and preventing the formation of a heavy precipitate, resulting in a biphasic mixture that is much easier to work with.[3]

Question 2: My final yield is significantly lower than expected after extraction, even though TLC analysis of the crude mixture showed a strong product spot. Where could my product have gone?

Answer: Loss of product during the extraction phase is often due to the physicochemical properties of the target molecule, (3-(Benzyloxy)cyclobutyl)methanol. As a primary alcohol, it possesses a polar hydroxyl group, which imparts a degree of water solubility.

Causality & Prevention:

  • Product Partitioning: A portion of your alcohol product may be remaining in the aqueous layer during the liquid-liquid extraction.

  • Emulsion Formation: Emulsions can form at the interface between the organic and aqueous layers, trapping product.

  • Adsorption onto Aluminum Salts: If filtration of the aluminum salts was incomplete or the precipitate was gelatinous, your product may still be adsorbed to these solids.

Recommended Solutions:

  • "Salting Out": Before extracting, saturate the aqueous layer by adding solid sodium chloride (NaCl) or by washing the organic layer with brine (a saturated aqueous solution of NaCl). This decreases the polarity of the aqueous phase, reducing the solubility of the organic product and driving it into the organic layer.[4]

  • Multiple Extractions: Perform multiple extractions (e.g., 3-4 times) with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient method for recovering the product.

  • Breaking Emulsions: If an emulsion forms, it can sometimes be broken by adding more brine, a small amount of a different organic solvent, or by filtering the entire mixture through a pad of Celite®.[4]

Question 3: My compound is streaking badly on the silica gel TLC plate, and I'm concerned about purification by column chromatography. What causes this, and how should I select a solvent system?

Answer: Streaking on a TLC plate is typically indicative of compound overloading or strong interactions between your compound and the stationary phase (silica gel). Given that the target molecule is an alcohol, the polar -OH group can interact strongly with the acidic silanol groups on the surface of the silica gel.

Causality & Prevention:

  • Strong Analyte-Stationary Phase Interaction: The hydrogen bonding between your alcohol and the silica gel can lead to slow, uneven movement up the plate, causing the streak.

  • Inappropriate Solvent System: The mobile phase may not be polar enough to effectively elute the compound.

Recommended Solutions:

  • Solvent System Selection: The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.25-0.35 for your product. For (3-(Benzyloxy)cyclobutyl)methanol, a good starting point is a mixture of hexanes (or petroleum ether) and ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the proportion of the more polar ethyl acetate until the desired Rƒ is achieved.

  • Minimizing Streaking:

    • Add a small amount (0.5-1%) of a polar modifier like methanol or triethylamine to the eluent. Methanol can help by competing for hydrogen bonding sites on the silica, while triethylamine can neutralize the acidic sites.[4]

    • Ensure your spotting on the TLC plate is small and not overloaded.

  • Flash Chromatography: Once an optimal solvent system is found, this can be directly applied to flash column chromatography for purification.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions I must take when working up a LiAlH₄ reaction? A1: Lithium aluminum hydride is a highly reactive and water-sensitive reagent.[1]

  • Quenching: Always perform the quench in a fume hood, behind a safety shield. The reaction flask must be cooled in an ice bath (0 °C) before and during the slow, dropwise addition of any quenching agent.

  • Hydrogen Gas: The reaction produces highly flammable hydrogen gas. Ensure there are no ignition sources nearby.

  • Flask Size: Use a flask that is large enough (at least 3-4 times the reaction volume) to accommodate potential foaming during the quench.[1]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

Q2: Can I use ethyl acetate to quench the reaction before adding water? A2: Yes, this is a common and recommended safety practice.[1][7] Slowly adding ethyl acetate at 0 °C will consume the excess, highly reactive LiAlH₄. The hydride reduces the ester to ethanol, which is a less violent reaction than with water and does not produce hydrogen gas.[7] After stirring for a period, you must still perform a standard aqueous work-up (like the Fieser method) to hydrolyze the aluminum alkoxide complexes and liberate your alcohol product.

Q3: Is my benzyl ether protecting group stable during this work-up? A3: The benzyl ether group is generally very robust and is stable to the basic conditions of the Fieser work-up and the mild conditions of extraction and flash chromatography.[8][9] It is sensitive to acidic conditions and hydrogenolysis (e.g., Pd/C and H₂), which are not employed in this procedure.[10]

Quantitative Data Summary

The following table provides typical parameters for the work-up and purification. Actual values may vary based on reaction scale and efficiency.

ParameterTypical Value / RangeRationale / Notes
Quenching Stoichiometry 1g LiAlH₄ : 1mL H₂O : 1mL 15% NaOH : 3mL H₂OFieser work-up protocol for generating granular salts.[2]
Typical Crude Yield 85-95%Yield after extraction and concentration, before chromatography.
Typical Purified Yield 70-85%Overall yield after flash chromatography.
TLC Rƒ Value 0.25 - 0.40In 3:1 to 2:1 Hexanes:Ethyl Acetate.
Chromatography Silica:Crude Ratio 50:1 to 100:1 (w/w)A higher ratio is used for difficult separations.[6]

Detailed Experimental Protocol: Standard Fieser Work-Up

This protocol assumes the reaction was performed with 5.0 g of LiAlH₄ in 200 mL of anhydrous diethyl ether. Adjust volumes accordingly based on the actual amount of LiAlH₄ used.

  • Cooling: Once the reaction is deemed complete by TLC, place the reaction flask in a large ice-water bath and allow the contents to cool to 0 °C with stirring.

  • Quenching:

    • With extreme caution, slowly and dropwise add 5.0 mL of deionized water to the stirred reaction mixture. The rate of addition should be controlled to keep the internal temperature below 10 °C. Vigorous gas evolution will be observed.

    • Next, slowly and dropwise add 5.0 mL of a 15% (w/v) aqueous solution of sodium hydroxide. The mixture may become thick.

    • Finally, slowly add 15.0 mL of deionized water.

  • Precipitate Formation: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 30-60 minutes. A white, granular solid should form, which is much easier to filter than a gel.

  • Drying & Filtration: Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the flask and stir for an additional 15 minutes to ensure all water is sequestered into the solid precipitate.[2] Filter the mixture through a pad of Celite® in a Büchner funnel. Wash the filter cake thoroughly with several portions of diethyl ether or ethyl acetate to recover any adsorbed product.

  • Extraction: Transfer the filtrate to a separatory funnel. If any aqueous layer is present, separate it. Wash the organic layer sequentially with water and then with brine. Extract the combined aqueous layers once more with the organic solvent.

  • Drying and Concentration: Combine all organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (3-(Benzyloxy)cyclobutyl)methanol as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 30% EtOAc) to afford the pure product.

References

  • Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Lithium Aluminium Hydride. [Link]

  • Taylor & Francis Online. (2006, August 20). A New Preparation of Esters from Carbonyl Compounds Following Lithium Aluminum Hydride Reduction. [Link]

  • Research and Reviews. (2021, October 25). A Report on Reagents and its Quenching Methods. [Link]

  • Reddit r/chemistry. (2023, January 31). LiAlH4. [Link]

  • UCLA Chemistry. Workup for Aluminum Hydride Reductions. [Link]

  • ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]

  • Curly Arrow. (2009, July 22). Lithium Aluminium Hydride Reductions - Rochelle's Salt. [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • University of Southampton. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Organic Syntheses. 1,1-Bis(benzyloxy)propan-2-one. [Link]

  • Wiley Online Library. A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. [Link]

  • RSC Publishing. Supporting Information for an article. [Link]

  • J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols. [Link]

  • designer-drug.com. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Indian Academy of Sciences. A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. [Link]

Sources

Validation & Comparative

Mass Spectrometry Guide: (3-(Benzyloxy)cyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of mass spectrometry methodologies for (3-(Benzyloxy)cyclobutyl)methanol .

Comparative Analysis of Ionization Platforms & Fragmentation Mechanics

Executive Summary & Analyte Profile

(3-(Benzyloxy)cyclobutyl)methanol (CAS: Variable/Generic, MW: 192.25 Da, Formula: C₁₂H₁₆O₂) is a bifunctional building block featuring a strained cyclobutane core, a primary alcohol, and a benzyl ether protection group.

Its analysis presents a unique dichotomy:

  • The Cyclobutane Challenge: The ring strain (~26 kcal/mol) makes the core susceptible to thermal ring-opening during aggressive ionization (EI) or high-temperature injection (GC).[1]

  • The Ionization Challenge: The molecule possesses both a "hard" ionization site (benzyl ether) and a "soft" protic site (hydroxyl), necessitating a choice between fragmentation-heavy techniques (GC-EI-MS) for structural fingerprinting and soft ionization (LC-ESI-MS) for molecular weight confirmation.[1]

This guide compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) versus Liquid Chromatography-Mass Spectrometry (LC-MS) , providing experimental protocols to minimize artifacts such as thermal dehydration and ring scission.[1]

Comparative Performance: GC-MS vs. LC-MS

The following table contrasts the performance of the two primary analytical "alternatives" for this analyte.

FeatureAlternative A: GC-EI-MS Alternative B: LC-ESI-MS
Primary Utility Structural elucidation (Fingerprinting).[1]Purity assay & Molecular Weight confirmation.[1]
Detection Limit (LOD) High (pg range) due to sharp chromatography.[1]Moderate (ng range) due to ionization competition.[1]
Molecular Ion (M⁺) Weak/Absent. Often not observed due to rapid loss of H₂O or Benzyl.[1]Strong. Observed as adducts

or

.[1]
Key Artifacts Thermal dehydration (

); Ring opening to butadiene isomers.[1]
Dimer formation (

) at high concentrations.[1]
Sample Prep Requires derivatization (TMS) for optimal peak shape.[1]Minimal (Direct dilution in MeOH/Water).[1]
Recommendation Best for Identification of raw material batches.Best for Reaction Monitoring in polar media.[1]

Deep Dive: Fragmentation & Mechanistic Pathways[1][3][4]

Electron Impact (EI) Fragmentation (70 eV)

In GC-MS, the molecule undergoes significant fragmentation.[1] The spectrum is dominated by the stability of the benzyl cation and the relief of cyclobutane ring strain.

  • Base Peak (

    
     91):  The tropylium ion (
    
    
    
    ) is formed via inductive cleavage of the benzyl ether. This is the diagnostic peak for the benzyloxy group.[1]
  • Ring Scission: The cyclobutane ring typically opens to release ethylene (

    
    , 28 Da) or undergoes asymmetric cleavage.
    
  • Dehydration (

    
     174):  The primary alcohol facilitates the loss of water (
    
    
    
    ), often driven by thermal effects in the injector port.
Electrospray Ionization (ESI) Pathways

In LC-MS (Positive Mode), the molecule is proton-affine but prone to adduct formation due to the ether oxygen.[1]

  • Protonated Molecule (

    
     193): 
    
    
    
    is often unstable and rapidly loses water to form
    
    
    175 (
    
    
    ).[1]
  • Sodiated Adduct (

    
     215): 
    
    
    
    is the most stable species and recommended for quantitation (SIM mode).[1]
Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic divergence between thermal/EI fragmentation and soft ESI ionization.

G Start (3-(Benzyloxy)cyclobutyl)methanol MW: 192 EI_Source EI Source (70eV) Hard Ionization Start->EI_Source ESI_Source ESI Source Soft Ionization Start->ESI_Source Mz91 m/z 91 Tropylium Ion (Base Peak) EI_Source->Mz91 Benzyl Cleavage Mz174 m/z 174 [M-H2O]+ (Thermal) EI_Source->Mz174 Dehydration RingOpen Ring Scission (Butadiene derivatives) Mz174->RingOpen Strain Relief Mz215 m/z 215 [M+Na]+ (Stable) ESI_Source->Mz215 +Na (Adduct) Mz175 m/z 175 [M+H-H2O]+ ESI_Source->Mz175 +H, -H2O

Figure 1: Mechanistic divergence of (3-(Benzyloxy)cyclobutyl)methanol under Hard (EI) vs. Soft (ESI) ionization.[1]

Experimental Protocols

Protocol A: High-Fidelity GC-MS (Derivatized)

Rationale: Derivatization caps the hydroxyl group, preventing thermal dehydration and improving peak symmetry.[1]

  • Reagent Prep: Prepare a mixture of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1]

  • Sample Prep:

    • Dissolve 1 mg of analyte in 500 µL anhydrous Acetonitrile.

    • Add 50 µL BSTFA reagent.[1]

    • Incubate at 60°C for 30 minutes.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).[1]

    • Inlet: Split 20:1, 250°C.

    • Carrier: Helium at 1.0 mL/min (Constant Flow).[1]

    • Oven: 60°C (hold 1 min) → 20°C/min → 300°C (hold 3 min).

  • MS Detection: Scan range 40–350

    
    . Look for the TMS-derivative shift (
    
    
    
    ).[1]
Protocol B: Rapid LC-MS Screening

Rationale: Direct analysis for purity checks without thermal degradation risks.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Gradient:

    • 0–1 min: 5% B (Isocratic hold).[1]

    • 1–6 min: 5% → 95% B.[1]

    • 6–8 min: 95% B (Wash).[1]

  • MS Source (ESI Positive):

    • Gas Temp: 300°C.[1]

    • Capillary Voltage: 3500 V.[1][2]

    • Fragmentor: Set low (e.g., 70–100 V) to preserve the

      
       adduct.
      

Analytical Workflow Diagram

This workflow guides the researcher in selecting the correct method based on the sample matrix.

Workflow Input Sample: (3-(Benzyloxy)cyclobutyl)methanol Decision Matrix / Goal? Input->Decision Path_Purity Purity / Reaction Monitor Decision->Path_Purity Aqueous/Polar Path_Structure Unknown ID / Impurity Profiling Decision->Path_Structure Organic/Dry LCMS_Step LC-ESI-MS (C18 Column) Path_Purity->LCMS_Step GCMS_Step GC-EI-MS (Derivatization Required) Path_Structure->GCMS_Step Result_LC Result: [M+Na]+ (m/z 215) No Dehydration LCMS_Step->Result_LC Result_GC Result: m/z 91, 101, 73(TMS) Structural Fingerprint GCMS_Step->Result_GC

Figure 2: Decision matrix for selecting the optimal mass spectrometry workflow.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Benzyl Ethers and Cyclobutane Derivatives.[1] NIST Chemistry WebBook, SRD 69.[1][3] Available at: [Link][1]

  • Pálinkó, I. et al. (2013).[1] Fragmentation of cyclobutane derivatives upon electron impact: Transformation pathways elucidated by mass spectrometric methods.[1][4][5] Repository of the Academy's Library.[1][5] Available at: [Link][1]

  • ResolveMass Laboratories. (2026). GC-MS vs LC-MS: Principles and Differences in Organic Analysis. Available at: [Link][1]

Sources

Analytical Validation of (3-(Benzyloxy)cyclobutyl)methanol: A Comparative FT-IR Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in verifying the structural integrity of bifunctional cyclic building blocks during multi-step organic synthesis. (3-(Benzyloxy)cyclobutyl)methanol (CAS: 128041-57-6)[1] is a prime example of a compound where precise analytical characterization is critical. It features a strained cyclobutane core, a bulky aromatic ether (benzyloxy) protecting group, and a primary alcohol.

This guide objectively compares the Fourier Transform Infrared (FT-IR) spectral profile of (3-(Benzyloxy)cyclobutyl)methanol against its common synthetic precursor and its deprotected analog. By understanding the causality behind specific vibrational modes, researchers can establish a self-validating analytical framework to monitor reaction progress and confirm product purity.

Structural Causality & Vibrational Modes

FT-IR spectroscopy measures the absorption of infrared light by molecules undergoing vibrational transitions between quantized energy states[2]. The diagnostic utility of FT-IR for (3-(Benzyloxy)cyclobutyl)methanol relies on isolating the distinct vibrational frequencies of its functional groups:

  • The Hydroxyl (-OH) Group: The primary alcohol forms intermolecular hydrogen bonds, resulting in a broad, strong stretching vibration typically observed between 3200–3400 cm⁻¹[3].

  • The Benzyloxy Group: This protecting group contributes two distinct sets of signals. The sp² C-H stretches appear just above 3000 cm⁻¹ (e.g., ~3030 cm⁻¹), while the monosubstituted benzene ring exhibits highly characteristic out-of-plane (OOP) bending vibrations at ~690 cm⁻¹ and ~740 cm⁻¹.

  • The Ether Linkage (C-O-C): The asymmetric C-O stretch produces a strong, sharp band in the "fingerprint region" between 1050–1150 cm⁻¹.

Comparative FT-IR Performance Data

To accurately assess the synthesis of (3-(Benzyloxy)cyclobutyl)methanol, it must be differentiated from alternative states in its synthetic pathway. We compare it against two primary alternatives:

  • 3-(Benzyloxy)cyclobutanone: The oxidized precursor.

  • Cyclobutane-1,3-diyldimethanol: The fully deprotected, unprotected diol analog.

Quantitative Spectral Comparison
Functional Group / Vibrational ModeTarget: (3-(Benzyloxy)cyclobutyl)methanolAlternative 1: 3-(Benzyloxy)cyclobutanone (Precursor)Alternative 2: Cyclobutane-1,3-diyldimethanol (Deprotected)
O-H Stretch 3200–3400 cm⁻¹ (Broad, Strong)Absent3200–3400 cm⁻¹ (Broad, Very Strong)
C=O Stretch Absent~1780 cm⁻¹ (Sharp, Strong)*Absent
sp² C-H Stretch (Aromatic) ~3030 cm⁻¹ (Weak)~3030 cm⁻¹ (Weak)Absent
sp³ C-H Stretch (Aliphatic) 2850–2950 cm⁻¹ (Strong)2850–2950 cm⁻¹ (Strong)2850–2950 cm⁻¹ (Strong)
C-O Stretch 1050–1150 cm⁻¹ (Multiplet)~1100 cm⁻¹ (Ether only)~1050 cm⁻¹ (Alcohol only)
Aromatic OOP Bend ~690, ~740 cm⁻¹ (Strong)~690, ~740 cm⁻¹ (Strong)Absent

*Expert Insight: Note the unusually high wavenumber for the carbonyl stretch in the precursor (~1780 cm⁻¹). Standard acyclic or unstrained ketones absorb at ~1715 cm⁻¹[3]. The severe ring strain of the 4-membered cyclobutanone ring increases the s-character of the C=O bond, requiring higher energy (higher wavenumber) to vibrate. The complete disappearance of this 1780 cm⁻¹ peak is the primary indicator of a successful reduction to the target alcohol.

Self-Validating ATR-FTIR Experimental Protocol

While transmission IR (using KBr pellets) is a legacy technique, it requires specific sample preparation[4]. Potassium bromide is highly hygroscopic; any absorbed atmospheric moisture will produce an artificial broad band at ~3400 cm⁻¹, which directly masks the critical -OH stretch of our target molecule.

To eliminate this causality of error, Attenuated Total Reflectance (ATR-FTIR) must be used. ATR requires zero sample preparation and prevents moisture artifacts, ensuring the spectrum is a true representation of the compound[5].

Step-by-Step Methodology
  • System Calibration (Self-Validation Step):

    • Before analyzing the sample, run a standard 1.5 mil polystyrene calibration film.

    • Validation: Ensure the sharp aromatic C-C stretching peak is detected exactly at 1601.2 cm⁻¹ (± 1.0 cm⁻¹). If out of specification, the interferometer requires realignment.

  • Background Acquisition:

    • Ensure the ATR crystal (Diamond or ZnSe) is clean.

    • Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 600 cm⁻¹. This automatically subtracts ambient CO₂ and atmospheric water vapor from the final data.

  • Sample Application:

    • Place 1–2 mg of neat (3-(Benzyloxy)cyclobutyl)methanol directly onto the center of the ATR crystal.

    • Lower the pressure anvil until the clutch clicks, ensuring intimate optical contact between the sample and the crystal (critical for the evanescent wave to penetrate the sample).

  • Spectral Acquisition & Processing:

    • Acquire the sample spectrum using the same parameters (32 scans, 4 cm⁻¹ resolution).

    • Apply an ATR correction algorithm in the software to adjust for the wavelength-dependent penetration depth (peaks at lower wavenumbers appear artificially stronger in raw ATR spectra compared to transmission).

  • Decontamination:

    • Wipe the crystal with a lint-free tissue dampened with isopropanol. Allow to air dry before the next run.

Diagnostic Workflow Visualization

The following diagram illustrates the logical decision-making process when analyzing the FT-IR spectrum of the synthesized product.

FTIR_Workflow Start Target Compound (3-(Benzyloxy)cyclobutyl)methanol ATR ATR-FTIR Sampling (Diamond Crystal) Start->ATR Analysis Spectral Acquisition (4000 - 600 cm⁻¹) ATR->Analysis Prevents moisture artifacts Decision Diagnostic Peak Evaluation Analysis->Decision Peak1 Broad ~3300 cm⁻¹ (O-H Confirmed) Decision->Peak1 Success Peak2 Sharp ~1780 cm⁻¹ (C=O Impurity) Decision->Peak2 Precursor present Peak3 ~3030, 740, 690 cm⁻¹ (Benzyl Confirmed) Decision->Peak3 Success

Fig 1. ATR-FTIR diagnostic workflow for verifying (3-(Benzyloxy)cyclobutyl)methanol synthesis.

References

  • A Comprehensive Guide to FTIR Analysis. Agilent Technologies. Available at:[Link]

  • FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Spectroscopy Online. Available at:[Link]

  • Guide to FT-IR Spectroscopy. Bruker. Available at:[Link]

  • Infrared Spectroscopy (IR) Guidelines. University of Texas at Dallas. Available at: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at:[Link]

Sources

Analytical Strategies for the Stereochemical Determination of (3-(Benzyloxy)cyclobutyl)methanol: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Determining the relative stereochemistry (cis vs. trans) of 1,3-disubstituted cyclobutanes is a notorious challenge in organic chemistry and drug development[1]. Unlike rigid cyclic systems, cyclobutanes adopt a dynamic, puckered "butterfly" conformation to relieve torsional strain[2]. For molecules like (3-(Benzyloxy)cyclobutyl)methanol , this flexibility often confounds traditional spectroscopic methods.

This guide objectively compares three distinct analytical strategies—NMR Spectroscopy, Chemical Derivatization, and X-Ray Crystallography—evaluating their performance, causality, and reliability for stereochemical assignment.

Workflow & Decision Matrix

Workflow A Stereochemical Analysis of (3-(Benzyloxy)cyclobutyl)methanol B Method 1: NMR (NOESY) A->B Non-Destructive Screening C Method 2: Chemical Derivatization A->C Topological Validation D Method 3: X-Ray Crystallography A->D Absolute Confirmation B1 Ambiguous due to Ring Puckering B->B1 C1 Binary Outcome: Bridged Ether vs No Rxn C->C1 D1 Requires Crystalline Derivative D->D1

Decision tree for selecting the optimal stereochemical determination method.

Method 1: 1D/2D NMR Spectroscopy (NOESY/ROESY)

The Principle & Causality

Nuclear Overhauser Effect Spectroscopy (NOESY) relies on through-space dipole-dipole coupling to identify protons that are spatially close (< 5 Å). In theory, the cis-isomer of a 1,3-disubstituted cyclobutane should exhibit a strong NOE cross-peak between the pseudo-axial protons at C1 and C3.

However, because the energy barrier for ring flipping is exceptionally low, the molecule rapidly interconverts between puckered states in solution. This dynamic averaging, combined with severe peak overlap of the cyclobutane methylene protons (C2 and C4), often renders NOESY spectra inconclusive or highly ambiguous[3].

Experimental Protocol
  • Sample Preparation: Dissolve 10 mg of (3-(Benzyloxy)cyclobutyl)methanol in 0.6 mL of CDCl₃ (100% atom D).

  • Acquisition: Acquire standard ¹H and ¹³C NMR spectra to assign backbone resonances.

  • NOESY Setup: Set up a 2D NOESY experiment. Crucial Step: Optimize the mixing time (

    
    ) to 300–500 ms.
    
  • Analysis: Look for cross-peaks between the C1 methine proton and the C3 methine proton. Self-Validation: Run a ROESY experiment in parallel. ROESY cross-peaks are always positive, allowing differentiation between true through-space NOE and chemical exchange artifacts caused by ring flipping.

Method 2: Chemical Derivatization (Bridged Bicyclic Formation)

The Principle & Causality

When spectroscopic methods fail, translating stereochemistry into a binary topological constraint provides a definitive, self-validating answer. By debenzylating the starting material, we obtain 3-(hydroxymethyl)cyclobutan-1-ol[4].

If the molecule is the cis-isomer, the primary alcohol and the secondary ring-alcohol are on the same face. Selectively converting the primary alcohol into a leaving group (tosylate) allows the secondary alcohol to execute an intramolecular S_N2 attack, forming a rigid bridged ether: 2-oxabicyclo[2.1.1]hexane [5]. If the molecule is the trans-isomer, the functional groups are on opposite faces; the geometry of the cyclobutane ring rigidly prevents the alkoxide from reaching the backside of the leaving group, resulting in no intramolecular reaction.

Derivatization Start (3-(Benzyloxy)cyclobutyl)methanol Debenz Pd/C, H2 Debenzylation Start->Debenz Diol 3-(Hydroxymethyl)cyclobutan-1-ol Debenz->Diol Cis cis-Isomer Diol->Cis Trans trans-Isomer Diol->Trans TsCl1 1. TsCl, Pyridine 2. NaH, THF Cis->TsCl1 Intramolecular SN2 TsCl2 1. TsCl, Pyridine 2. NaH, THF Trans->TsCl2 Distance too great Bicyclic 2-Oxabicyclo[2.1.1]hexane (Bridged Ether Formed) TsCl1->Bicyclic Intramolecular SN2 NoRxn Sterically Prohibited (No Intramolecular Rxn) TsCl2->NoRxn Distance too great

Mechanistic pathway demonstrating the binary topological constraint of the cis-isomer.

Experimental Protocol
  • Debenzylation: Dissolve 50 mg of the compound in 5 mL MeOH. Add 5 mg of 10% Pd/C. Stir under an H₂ atmosphere (1 atm) for 4 hours. Filter through Celite and concentrate to yield the diol.

  • Selective Tosylation: Dissolve the diol in 2 mL anhydrous pyridine at 0 °C. Add 1.05 eq of p-Toluenesulfonyl chloride (TsCl). The primary alcohol is kinetically favored for tosylation due to lower steric hindrance. Stir for 6 hours. Extract with EtOAc and wash with 1M HCl.

  • Cyclization: Dissolve the crude tosylate in 5 mL anhydrous THF. Add 1.2 eq of NaH (60% dispersion) at 0 °C to selectively deprotonate the secondary alcohol. Stir at room temperature for 12 hours.

  • Analysis: Quench with water, extract with Et₂O, and analyze via GC-MS. The presence of a peak at m/z 84 definitively proves the cis stereochemistry[6].

Method 3: X-Ray Crystallography via Esterification

The Principle & Causality

(3-(Benzyloxy)cyclobutyl)methanol is an oil at room temperature, precluding direct X-ray diffraction. By reacting the primary alcohol with 4-nitrobenzoyl chloride, we introduce a rigid, planar aromatic system with a strong dipole. This derivatization promotes intermolecular π-π stacking and dipole interactions, driving the formation of a highly ordered crystalline lattice. X-ray diffraction then provides the absolute ground truth of the spatial atomic arrangement.

Experimental Protocol
  • Esterification: Dissolve 50 mg of the compound in 2 mL DCM with 1.5 eq of triethylamine. Add 1.2 eq of 4-nitrobenzoyl chloride at 0 °C. Stir for 4 hours.

  • Purification: Purify the resulting ester via silica gel flash chromatography (Hexanes/EtOAc).

  • Crystallization: Dissolve the purified ester in a minimum amount of hot EtOAc. Slowly diffuse hexanes into the solution until slightly cloudy. Allow the vial to sit undisturbed at room temperature for 48–72 hours to grow single crystals.

  • Analysis: Mount a suitable single crystal on a diffractometer for absolute stereochemical assignment.

Quantitative Data Comparison

Analytical MethodStereochemical AccuracySample RequiredTurnaround TimeDestructive?Primary Limitation
1D/2D NMR (NOESY) Low to Moderate5–10 mg< 1 DayNoRing puckering causes ambiguous NOE signals[3]
Chemical Derivatization High (Binary Outcome)50 mg2–3 DaysYesRequires synthetic effort and purification
X-Ray Crystallography Absolute (Ground Truth)20–50 mg1–2 WeeksYes (Derivatization)Requires successful single-crystal growth
Conclusion & Recommendation

For rapid, non-destructive screening, NMR (NOESY) should be the first pass, though results must be interpreted with caution due to cyclobutane flexibility. For definitive, bench-level proof without the need for specialized crystallographic equipment, Chemical Derivatization to the 2-oxabicyclo[2.1.1]hexane system provides an elegant, self-validating binary outcome. When absolute configuration is required for regulatory or patent filings, X-Ray Crystallography remains the gold standard.

References

  • Majima, K., & Yamano, M. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F. The Journal of Organic Chemistry, 86(17), 11464-11471. URL:[Link]

  • Illa, O., et al. (2019). Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Purposes. Molecules, 24(18), 3227. URL:[Link]

  • Willemsen, M. (2025). High-Pressure-Mediated Synthesis of Cyclobutanes for Fragment-Based Drug Discovery. Radboud University Repository. URL:[Link]

  • PubChem. (2024). 2-Oxabicyclo[2.1.1]hexane. National Center for Biotechnology Information. URL:[Link]

  • Levterov, V., et al. (2020). 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes. Scilit. URL:[Link]

Sources

A Comparative Guide to the Structural Elucidation of (3-(Benzyloxy)cyclobutyl)methanol Derivatives: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive technical comparison of X-ray crystallography and alternative analytical techniques for the structural characterization of (3-(benzyloxy)cyclobutyl)methanol derivatives. These compounds, featuring a benzyloxy-substituted cyclobutane scaffold, represent a class of molecules with significant potential in medicinal chemistry, where the rigid yet three-dimensionally complex cyclobutane ring can confer desirable pharmacokinetic and pharmacodynamic properties.

This document, authored from the perspective of a Senior Application Scientist, offers not just procedural outlines but also delves into the causality behind experimental choices, ensuring a self-validating and robust scientific narrative. We will explore the synthesis of the target molecule, detail the rigorous process of single-crystal X-ray diffraction, and provide an objective comparison with Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

The Gold Standard: Unambiguous Structure Determination by X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the atomic arrangement of a molecule in the solid state.[1] It provides a high-resolution, three-dimensional map of electron density, from which bond lengths, bond angles, and the precise conformation of the molecule can be determined with unparalleled accuracy.

Experimental Workflow: From Synthesis to Structure

The journey from a synthetic concept to a refined crystal structure is a multi-step process that demands meticulous attention to detail. The following sections outline a prospective workflow for the synthesis, crystallization, and X-ray crystallographic analysis of trans-(3-(benzyloxy)cyclobutyl)methanol, an isomer of the target compound class.

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis Synthesis Synthesis of Precursor (trans-3-(benzyloxy)cyclobutanecarboxylic acid) Reduction Reduction to Alcohol (trans-(3-(benzyloxy)cyclobutyl)methanol) Synthesis->Reduction LiAlH4 or BH3 Purification Purification (Column Chromatography) Reduction->Purification Crystallization Single Crystal Growth (Slow Evaporation, Vapor Diffusion) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection X-ray Source Structure_Solution Structure Solution (e.g., SHELXT) Data_Collection->Structure_Solution Diffraction Pattern Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation Final Structural Model Analytical_Techniques_Comparison XRay X-ray Crystallography NMR NMR Spectroscopy XRay->NMR Complementary Comp Computational Modeling XRay->Comp SolidState Solid-State 3D Structure (Bond lengths, angles, conformation) XRay->SolidState Definitive NMR->Comp Complementary SolutionState Solution-State Connectivity & Dynamic Information NMR->SolutionState Theoretical Theoretical Conformations & Energetics Comp->Theoretical Predictive

Sources

A Senior Application Scientist's Guide to the Spectroscopic Validation of (3-(Benzyloxy)cyclobutyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the structural integrity of novel molecular entities is paramount. The compound (3-(Benzyloxy)cyclobutyl)methanol serves as a valuable building block, prized for the three-dimensional character imparted by its cyclobutane core, a feature increasingly sought after in drug design to explore new chemical space and improve physicochemical properties.[1][2] The synthesis of such a specific isomer, however, is only as reliable as its validation. An unverified structure can derail research programs, invalidate biological data, and waste significant resources.

This guide provides an in-depth, objective comparison of the primary spectroscopic techniques used to confirm the successful synthesis of (3-(Benzyloxy)cyclobutyl)methanol. Moving beyond a simple checklist of methods, we will explore the causality behind data interpretation, establishing a self-validating workflow that ensures the compound in your vial is unequivocally the compound you designed.


The Target Molecule: Structural & Spectroscopic Blueprint

Before delving into the analytical techniques, let's establish the ground truth: the structure of (3-(Benzyloxy)cyclobutyl)methanol. Understanding its constituent parts is the first step in predicting its spectroscopic signature.

Structure:

(A simplified representation of (3-(Benzyloxy)cyclobutyl)methanol)

This molecule contains several key features that will be our guideposts in the spectra:

  • Aromatic Ring: Five protons in a distinct electronic environment.

  • Benzylic Methylene (O-CH₂-Ph): Two protons adjacent to both an oxygen and the aromatic ring.

  • Cyclobutane Ring: A strained four-membered ring with protons in a complex, non-planar arrangement.[1]

  • Primary Alcohol (CH₂OH): A hydroxymethyl group attached to the cyclobutane ring.

  • Ether Linkage (C-O-C): Connecting the benzyl group to the cyclobutane ring.

Our validation strategy will rely on a multi-pronged approach, using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a comprehensive and mutually reinforcing data package.

The Validation Workflow: A Holistic Approach

A robust validation process is not a linear path but a cycle of purification and analysis. Each technique provides a unique piece of the puzzle, and their collective agreement provides the highest level of confidence.

G cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion Crude Crude Synthetic Product Purify Purification (e.g., Column Chromatography) Crude->Purify Sample Purified Sample Purify->Sample NMR NMR (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Analysis Data Interpretation & Comparison NMR->Analysis IR->Analysis MS->Analysis Confirmation Structural Confirmation Analysis->Confirmation

Caption: Workflow for the validation of a synthetic product.


Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[3][4] It provides detailed information about the chemical environment, connectivity, and relative number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For a reference standard, obtaining at least a ¹H NMR spectrum is crucial for identity verification.[5]

¹H NMR: Mapping the Proton Skeleton

¹H NMR provides the most definitive fingerprint of the molecule. We expect to see distinct signals for each unique proton environment.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration Rationale for Chemical Shift
Ar-H (Aromatic)7.2 - 7.4Multiplet (m)5HStandard chemical shift for protons on a benzene ring.
O-CH₂-Ph (Benzylic)~4.5Singlet (s)2HDeshielded by adjacent electronegative oxygen and the aromatic ring current.
CH₂-OH (Hydroxymethyl)~3.5 - 3.7Doublet (d) or Multiplet (m)2HAdjacent to an electronegative oxygen atom. The multiplicity will depend on coupling to the adjacent cyclobutyl proton.
Cyclobutane Ring Protons 1.8 - 2.6Complex Multiplets (m)6HProtons on a strained aliphatic ring reside in this region. The complex splitting patterns are due to their rigid, non-planar arrangement.
O-H (Alcohol)1.5 - 4.0 (variable)Broad Singlet (br s)1HChemical shift is highly dependent on concentration, solvent, and temperature due to hydrogen bonding. Signal may exchange with D₂O.
¹³C NMR: The Carbon Backbone

¹³C NMR complements the proton data by showing the number of unique carbon environments.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale for Chemical Shift
Ar-C (Aromatic, Quaternary)~138The carbon atom to which the benzylic group is attached.
Ar-CH (Aromatic)~127 - 129Standard region for sp² hybridized carbons in a benzene ring.
O-CH₂-Ph (Benzylic)~70 - 73An sp³ carbon deshielded by an adjacent oxygen atom.
CH₂-OH (Hydroxymethyl)~60 - 65An sp³ carbon attached to a hydroxyl group.
CH-O (Cyclobutane)~75 - 80The cyclobutane carbon directly attached to the benzyloxy group, highly deshielded by oxygen.
CH-CH₂OH (Cyclobutane)~35 - 45The cyclobutane carbon bearing the hydroxymethyl group.
CH₂ (Cyclobutane)~25 - 35The remaining sp³ carbons of the cyclobutane ring.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry product. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

    • Causality: Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals.[6] Chloroform-d (CDCl₃) is an excellent choice for its ability to dissolve a wide range of organic compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS).

    • Causality: TMS provides a reference signal at 0.00 ppm, against which all other chemical shifts are measured, ensuring data comparability across different instruments.[7]

  • Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the sample is properly positioned within the magnetic field.

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved peaks.

  • Acquisition: Acquire the spectrum using standard parameters. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. 8 to 16 scans are usually sufficient for a sample of this concentration.

  • Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction.

  • Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the chemical shifts and coupling patterns to confirm the structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the presence or absence of key functional groups. It works by measuring the vibrations of bonds within a molecule, which absorb IR radiation at specific frequencies.[8]

For (3-(Benzyloxy)cyclobutyl)methanol, the key is to look for two characteristic signals: the O-H stretch of the alcohol and the C-O stretches of the alcohol and ether.

Vibrational Mode Expected Absorption Range (cm⁻¹) Appearance Significance
O-H Stretch (Alcohol) 3200 - 3500Strong, BroadA definitive indicator of the hydroxyl group. The broadness is due to intermolecular hydrogen bonding.[9][10]
C-H Stretch (Aromatic, sp²) 3000 - 3100Sharp, MediumConfirms the presence of the aromatic ring.
C-H Stretch (Aliphatic, sp³) 2850 - 3000Strong, SharpIndicates the C-H bonds of the cyclobutane and methylene groups.
C-O Stretch (Alcohol & Ether) 1000 - 1300Strong, SharpA crucial signal confirming the C-O single bonds. Primary alcohols typically show a strong band around 1050 cm⁻¹.[11][12]
Comparative Analysis: Product vs. Starting Material

The true power of IR spectroscopy in synthesis validation lies in comparison. For instance, if the synthesis involved the reduction of a ketone (3-(benzyloxy)cyclobutanone), the most telling sign of a successful reaction is the disappearance of the strong, sharp carbonyl (C=O) peak around 1715 cm⁻¹ and the appearance of the broad O-H band around 3300 cm⁻¹.[10][13]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid or liquid purified product directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

    • Causality: Good contact is essential for the evanescent wave to penetrate the sample and obtain a strong signal.

  • Acquire Spectrum: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Clean Up: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, offering a fundamental check on its elemental composition. It also reveals fragmentation patterns that can further corroborate the proposed structure.

For (3-(Benzyloxy)cyclobutyl)methanol (C₁₂H₁₆O₂), the expected monoisotopic mass is 192.1150 g/mol .

Using a soft ionization technique like Electrospray Ionization (ESI), we would expect to observe the protonated molecular ion.

Ion Expected m/z Significance
[M+H]⁺ 193.1223Confirms the molecular weight of the parent molecule.
[M+Na]⁺ 215.1043A common adduct seen in ESI-MS, also confirming the molecular weight.
[M+H-H₂O]⁺ 175.1118Loss of water from the alcohol is a very common fragmentation pathway.

A key fragmentation pattern for benzyl ethers is the cleavage of the benzylic C-O bond. This would lead to the formation of a tropylium ion or a benzyl cation.

  • Major Fragment: A peak at m/z = 91 is highly characteristic of the tropylium ion (C₇H₇⁺), formed by the loss of the cyclobutylmethanol portion from the protonated benzyl ether. This is a very strong piece of evidence for the presence of the benzyl group.[14][15]

A Comparative Case Study: Success vs. Failure

To illustrate the power of this multi-technique approach, let's compare the expected data for a successful synthesis with a hypothetical failed reaction where the starting material, 3-(benzyloxy)cyclobutanone, remains.

Spectroscopic Technique Successful Synthesis: (3-(Benzyloxy)cyclobutyl)methanol Failed Reaction: 3-(Benzyloxy)cyclobutanone (Starting Material)
¹H NMR Shows a broad O-H signal and signals for the CH₂-OH group (~3.6 ppm).Absence of O-H and CH₂-OH signals. Cyclobutane protons would be in a different chemical shift region due to the adjacent carbonyl.
IR Spectroscopy Broad O-H stretch (~3300 cm⁻¹). No C=O stretch .No O-H stretch . A strong, sharp C=O stretch is present around 1715 cm⁻¹.
Mass Spectrometry (HRMS) [M+H]⁺ at m/z = 193.1223 .[M+H]⁺ at m/z = 191.0910 (for C₁₂H₁₄O₂).

This comparative analysis demonstrates the self-validating nature of the workflow. An ambiguous result from one technique (e.g., a wet sample showing a broad O-H in the IR) would be immediately contradicted by the NMR and MS data, preventing a misinterpretation.

Conclusion

The validation of a synthetic compound like (3-(Benzyloxy)cyclobutyl)methanol is not a mere formality but a cornerstone of scientific integrity. A single technique is insufficient; it is the confluence of data from NMR, IR, and MS that provides an unassailable confirmation of structure. By understanding the "why" behind the expected spectroscopic signals and comparing them logically against potential impurities or starting materials, researchers can proceed with the utmost confidence in their molecular tools, ensuring the reliability and reproducibility of their downstream scientific endeavors.

References

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • PubMed. (2010, April 15). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Chemistry LibreTexts. (2022, August 21). 8.4.1: Interpretting IR Spectra. [Link]

  • Spectroscopy Online. (2020, December 20). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. [Link]

  • PubChemLite. [3-(benzyloxy)cyclobutyl]methanol (C12H16O2). [Link]

  • Scribd. Mass Spectrometry Fragmentation Patterns. [Link]

  • University of Massachusetts. Mass Spectrometry: Fragmentation. [Link]

  • PubMed Central (PMC). (2012, July 27). The importance of 1H-nuclear magnetic resonance spectroscopy for reference standard validation in analytical sciences. [Link]

  • PubMed Central (PMC). Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

  • ResearchGate. (2019, November 8). Development and cross validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy. [Link]

  • Wikipedia. Cyclobutane. [Link]

  • MDPI. (2013, December 13). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link]

  • Doc Brown's Chemistry. (2026, February 24). CH3OH methanol low high resolution 1H proton nmr spectrum. [Link]

  • Doc Brown's Chemistry. (2025, December 14). CH3OH C-13 nmr spectrum of methanol. [Link]

  • ResearchGate. (2023, July 21). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). [Link]

  • UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Alcohols. [Link]

  • European Commission. (2014, June). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. [Link]

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Safety Operating Guide

Navigating the Safe Handling of (3-(Benzyloxy)cyclobutyl)methanol: A Practical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. (3-(Benzyloxy)cyclobutyl)methanol, a compound with significant potential in various research and development applications, is one such molecule that necessitates a comprehensive understanding of its handling, storage, and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep-seated culture of safety and operational excellence within your laboratory.

Hazard Assessment: An Inferential Approach

Analysis of related compounds such as (1s,3s)-3-(Benzyloxy)cyclobutanol and [3-(benzyloxy)-1-(hydroxymethyl)cyclobutyl]methanol suggests that (3-(Benzyloxy)cyclobutyl)methanol may present the following hazards:

  • Harmful if swallowed [1]

  • Causes skin irritation [2]

  • Causes serious eye irritation [2]

  • May cause respiratory irritation [3]

Benzyl ethers, as a class, can also cause skin and eye irritation.[3][4][5][6] Therefore, all handling procedures should be based on the assumption that this compound is hazardous upon ingestion and is an irritant to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates that appropriate PPE be provided to protect workers from chemical, biological, and physical hazards.[5] The selection of PPE should always be informed by a thorough hazard assessment.[6]

Core PPE Requirements:
  • Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes and chemical vapors.[4] In situations with a higher risk of splashing, such as when transferring large volumes, a face shield should be worn in addition to goggles.[4] All eye and face protection must be ANSI Z87.1 compliant.[4]

  • Skin and Body Protection: A laboratory coat must be worn to shield skin and clothing from potential spills.[3] Full-length pants and closed-toe shoes are also required at all times in the laboratory.[4]

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for hand protection.[4] It is crucial to change gloves immediately if they become contaminated. For prolonged contact or when handling larger quantities, consider double-gloving or using a more robust chemical-resistant glove.

The following table summarizes the recommended PPE for various laboratory operations involving (3-(Benzyloxy)cyclobutyl)methanol:

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutionsChemical splash gogglesNitrile glovesLaboratory coatNot generally required if handled in a fume hood
Transferring small volumes (<50 mL)Chemical splash gogglesNitrile glovesLaboratory coatNot generally required if handled in a fume hood
Transferring large volumes (>50 mL)Chemical splash goggles and face shieldNitrile gloves (consider double-gloving)Laboratory coatRecommended to be performed in a chemical fume hood
Reaction setup and workupChemical splash gogglesNitrile glovesLaboratory coatTo be performed in a chemical fume hood
Spill cleanupChemical splash goggles and face shieldChemical-resistant gloves (e.g., butyl rubber)Chemical-resistant apron over a laboratory coatAir-purifying respirator with organic vapor cartridges

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is essential to minimize the risk of exposure and accidents.

Engineering Controls:
  • Chemical Fume Hood: All work with (3-(Benzyloxy)cyclobutyl)methanol that has the potential to generate vapors or aerosols should be conducted in a properly functioning chemical fume hood.[3] Fume hoods are a critical engineering control for protecting laboratory personnel from inhaling hazardous substances.

Step-by-Step Handling Procedure:
  • Preparation: Before starting any work, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Have a spill kit accessible.

  • Weighing: If weighing the solid form of the compound, do so in the fume hood to minimize the risk of inhaling any dust particles.

  • Dissolving and Transfers: When preparing solutions or transferring the liquid, perform these tasks slowly and carefully within the fume hood to avoid splashes.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.

  • Post-Handling: After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.[7]

Disposal Plan: Responsible Waste Management

Proper chemical waste disposal is not only a regulatory requirement but also a cornerstone of responsible scientific practice.

Waste Segregation:
  • Liquid Waste: Collect all liquid waste containing (3-(Benzyloxy)cyclobutyl)methanol in a designated, properly labeled, and sealed waste container. Do not mix with incompatible waste streams.

  • Solid Waste: Contaminated solid waste, such as used gloves, weighing paper, and disposable pipette tips, should be collected in a separate, clearly labeled solid waste container.

  • Empty Containers: "Empty" containers that held (3-(Benzyloxy)cyclobutyl)methanol must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8]

Labeling and Storage:
  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.

  • Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

Final Disposal:
  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of chemical waste down the drain.

Emergency Procedures: Be Prepared

In the event of an emergency, a swift and informed response is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.

  • Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS office.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when handling (3-(Benzyloxy)cyclobutyl)methanol.

PPE_Decision_Process cluster_assessment Hazard & Task Assessment cluster_ppe_selection PPE Selection cluster_final_check Final Check & Disposal Start Start: Handling (3-(Benzyloxy)cyclobutyl)methanol Assess_Task Assess Task: - Scale of work - Potential for splash/aerosol Start->Assess_Task Assess_Hazards Review Hazards: - Skin/Eye Irritant - Harmful if Swallowed - Respiratory Irritant (potential) Assess_Task->Assess_Hazards Core_PPE Core PPE: - Lab Coat - Closed-toe Shoes - Long Pants Assess_Hazards->Core_PPE Eye_Protection Eye Protection: - Chemical Goggles (minimum) - Add Face Shield for splash risk Core_PPE->Eye_Protection Hand_Protection Hand Protection: - Nitrile Gloves (minimum) - Consider double-gloving for large volumes Eye_Protection->Hand_Protection Respiratory_Protection Respiratory Protection: - Work in Fume Hood (primary) - Respirator for spill cleanup Hand_Protection->Respiratory_Protection Final_Check Final PPE Check & Emergency Plan Review Respiratory_Protection->Final_Check Disposal Segregate & Dispose of Waste Properly Final_Check->Disposal

Sources

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